This compound and avocadyne are 17-carbon acetogenins found in avocados (Persea americana). These bioactive lipids are present in both the edible pulp and the seed, with higher concentrations typically found in the seed [1]. Their structures are closely related but confer distinct biological activities.
The table below summarizes their core characteristics:
| Characteristic | This compound | Avocadyne |
|---|---|---|
| IUPAC Name | Information missing from search results | Information missing from search results |
| Core Structure | 17-carbon chain; primary alcohol; hydroxyl groups at C-2 and C-4 [1] | 17-carbon chain; primary alcohol; hydroxyl groups at C-2 and C-4 [1] |
| Terminal Unsaturation | Terminal double bond (alkene) [1] | Terminal triple bond (alkyne) [1] |
| Stereochemistry | (2R, 4R) configuration [1] | (2R, 4R) configuration [1] |
| Mean Concentration in Pulp | 0.22 ± 0.04 mg/g avocado [1] | 0.18 ± 0.04 mg/g avocado [1] |
| Mean Concentration in Seed | 0.43 ± 0.04 mg/g avocado [1] | 0.41 ± 0.02 mg/g avocado [1] |
| Noted Bioactivities | Strong inhibition of gram-positive microbes [1] | Suppression of mitochondrial fatty acid oxidation (FAO); anti-leukemic activity (against AML); anti-viral properties [1] |
| Primary Molecular Target | Information missing from search results | Very Long Chain Acyl-CoA Dehydrogenase (VLCAD) [1] |
The biological specificity of these compounds is driven by their precise chemical structure.
The following diagram illustrates the core structural relationship between these two acetogenins.
Structural derivation of this compound and avocadyne from a common base.
Avocadyne has been shown to selectively induce cell death in Acute Myeloid Leukemia (AML) cells by targeting a specific metabolic vulnerability.
General workflow for evaluating avocadyne's anti-AML activity and mechanism.
While the search results do not provide full step-by-step protocols, they indicate key methodological elements used in the primary research.
Based on the available information, several areas require further investigation:
Your search for "this compound" did not yield direct results. Scientific literature does not recognize "this compound" as a specific, isolated compound. The reported biological activities are linked to a spectrum of bioactive phytochemicals found in the avocado seed.
The following table summarizes the primary bioactive compounds identified in avocado seeds and their reported concentrations in different extract types.
| Compound/Class | Reported Concentration | Extract Type | Analytical Method |
|---|---|---|---|
| Total Phenolic Content | 194.986 ± 2 mg GAE/g DE [4] | Ethanol | Folin-Ciocalteu assay |
| 70.427 ± 0.113 mg GAE/g DE [4] | Hydroethanol (50:50) | Folin-Ciocalteu assay | |
| Total Flavonoid Content | 23.111 ± 0.509 mg QtEq/g DE [4] | Ethanol | Aluminum chloride colorimetry |
| 19.667 ± 1.732 mg QtEq/g DE [4] | Hydroethanol (50:50) | Aluminum chloride colorimetry | |
| Condensed Tannins | 203.616 ± 4.931 mg CEq/g DE [4] | Ethanol | Vanillin assay |
| 65.134 ± 1.672 mg CEq/g DE [4] | Hydroethanol (50:50) | Vanillin assay | |
| Specific Flavonoids | Luteolin, Myricetin (highest concentration) [1] [2] | Aqueous (AEPAS) | HPLC-UV |
A significant body of research elucidates the antidiabetic mechanism of avocado seed extract via the PI3K/AKT pathway. The following diagram maps this signaling pathway and the protective effects of the extract based on findings from an in vivo study in diabetic rats [1] [2].
This pathway is central to the insulin signaling cascade. The study demonstrated that AEPAS treatment promoted the activation of the PI3K/AKT pathway, leading to increased insulin sensitivity and regulation of glucose metabolism. Key cellular outcomes included [1] [2]:
Here are detailed methodologies for central experiments demonstrating avocado seed bioactivity.
The following table consolidates significant quantitative findings from various studies for easy comparison.
| Reported Activity | Experimental Model | Key Quantitative Outcome | Source |
|---|---|---|---|
| Antidiabetic | Alloxan-induced diabetic rats | Dose-dependent ↓ in FBG; ↑ serum insulin & HOMA-β; ↓ HOMA-IR; activation of PI3K/AKT pathway. | [1] [2] |
| Antioxidant | In vitro (DPPH assay) | 70.97% radical inhibition (seed extract). | [5] |
| Antibiofilm | Prevotella intermedia (in vitro) | >50% prevention, inhibition, eradication at 6.25% extract concentration (MBPC50, MBIC50, MBEC50). | [3] |
| Antioxidant | In vitro (FRAP, etc.) | Ethanol extract showed better radical scavenging (34.41%) & antioxidant activity (42.35 mg AAEq/g) vs. hydroethanol. | [4] |
| α-Glucosidase Inhibition | In vitro enzymatic assay | 56.41% inhibitory activity (compared to 76.41% for acarbose control). | [1] [2] |
The evidence positions avocado seed as a promising source of multi-target phytotherapeutic agents.
Avocatin B is a naturally occurring 1:1 mixture of two closely related 17-carbon polyhydroxylated fatty alcohols (PFAs): avocadene and avocadyne. These compounds are specialized lipids found almost exclusively in avocados (Persea americana Mill.) and represent a unique class of natural products with demonstrated bioactivity. Structurally, both compounds feature an odd-numbered 17-carbon backbone, a rarity in nature that contributes to their distinctive metabolic properties as they cannot be synthesized endogenously by humans and must be obtained through dietary sources. [1] [2]
The discovery of these compounds dates back to initial phytochemical investigations of avocado, but recent research has revealed their significant potential in targeting metabolic pathways involved in several disease states. Avocatin B has emerged as a compound of significant interest due to its specific cytotoxicity against leukemia stem cells and its ability to improve insulin sensitivity in models of diet-induced obesity, positioning it as a promising candidate for therapeutic development. [3] [4]
This compound and avocadyne were initially discovered in avocado seeds, but subsequent research has confirmed their presence in both seed and pulp matter of the Hass avocado variety. The concentration of these compounds varies significantly between different parts of the fruit, with seeds typically containing higher concentrations. The quantitative distribution throughout the fruit matrix has important implications for extraction strategies and potential commercial applications. [5]
Table: Quantitative Analysis of this compound and Avocadyne in Hass Avocado [5]
| Avocado Tissue | Compound | Concentration Range | Linear Response (LC-MS) | LLOQ |
|---|---|---|---|---|
| Seed | This compound | Variable, quantifiable | 0.1-50 μM (r² > 0.990) | 0.1 μM |
| Seed | Avocadyne | Variable, quantifiable | 0.1-50 μM (r² > 0.990) | 0.1 μM |
| Pulp | This compound | Lower than seed, quantifiable | 0.1-50 μM (r² > 0.990) | 0.1 μM |
| Pulp | Avocadyne | Lower than seed, quantifiable | 0.1-50 μM (r² > 0.990) | 0.1 μM |
Early analytical methods for detecting avocado PFAs utilized NMR spectroscopy and GC-MS, but these approaches lacked the quantitative capacity and accuracy needed for precise pharmacokinetic studies. The development of a sensitive LC-MS method has enabled reliable quantitation of both this compound and avocadyne in complex biological matrices. [5]
Key Method Validation Parameters: [5]
This validated method has been successfully applied to quantify this compound and avocadyne in total lipid extracts of Hass avocado pulp and seed matter, providing essential data for standardization of extracts and dosage formulation in clinical applications. [5]
Differential scanning calorimetry (DSC) studies have revealed that the 1:1 molar ratio of this compound and avocadyne in Avocatin B represents a eutectic mixture with a depressed melting point relative to either pure component. This eutectic behavior has significant implications for the compound's bioavailability and formulation potential. Avocadyne exhibits a significantly higher melting point than this compound, while the Avocatin B mixture demonstrates the lowest peak melting point, characteristic of eutectic systems where molecular interactions between the two components create a more disordered crystal lattice with greater molecular mobility. [1]
The unique surface-active properties of avocado polyols enable their incorporation into self-emulsifying drug delivery systems (SEDDS), which spontaneously form fine, transparent, oil-in-water (O/W) microemulsions with droplet sizes as small as 20 nanometers in diameter. When incorporated into SEDDS formulations containing medium-chain triglycerides (e.g., NeobeeM5 or coconut oil) and surfactants (e.g., Tween 80 or Cremophor EL), avocado polyols function as bioactive co-surfactants that significantly reduce emulsion droplet size. [1]
Table: SEDDS Formulation Optimization Parameters [1]
| Formulation Component | Optimal Ratio | Function | Performance Characteristics |
|---|---|---|---|
| Oil Phase (Neobee M5) | 1:1 (with surfactant) | Carrier for avocado polyols | Forms stable microemulsions |
| Surfactant (Tween 80) | 1:1 (with oil) | Stabilizes oil-water interface | Reduces droplet coalescence |
| Avocatin B | 1-20 mg/100 μL oil | Bioactive co-surfactant | Reduces droplet size, adds bioactivity |
| Dilution (PBS) | 1:9 (oil:aqueous) | Forms final emulsion | Produces consistent droplet sizes |
Mechanism of Action in SEDDS: [1]
The SEDDS approach has demonstrated significant practical benefits, including improved cytotoxicity in acute myeloid leukemia cell lines with increased potency and bioactivity compared to conventional cell culture delivery systems, and enhanced encapsulation of poorly water-soluble drugs such as naproxen and curcumin. [1]
Avocatin B demonstrates potent and selective anti-leukemia activity, particularly against acute myeloid leukemia (AML) and leukemia stem cells (LSCs), which are responsible for disease pathogenesis and relapse. In primary AML cells, Avocatin B induces cell death with an EC~50~ of 1.5-5.0 μM, while showing no toxicity to normal peripheral blood stem cells at concentrations as high as 20μM. This selective toxicity represents a significant therapeutic advantage over conventional chemotherapeutic agents. [3]
Mechanism of Avocatin B Anti-Leukemia Activity
The mechanism of Avocatin B's anti-leukemia activity involves a multi-step process targeting mitochondrial metabolism. The compound accumulates in mitochondria and requires the carnitine palmitoyltransferase 1 (CPT1) enzyme for activity, as demonstrated by abolished effects in CPT1-deficient cells and with chemical CPT1 inhibition using etomoxir. Once inside mitochondria, Avocatin B inhibits fatty acid oxidation (FAO), reducing oxygen consumption associated with FAO by >40% at 10μM concentration. This metabolic disruption leads to depletion of NADPH (approximately 50% reduction), an essential co-factor for antioxidant defense systems, resulting in increased reactive oxygen species (ROS) and subsequent induction of both autophagy and apoptosis in leukemia cells. [3]
The functional importance of autophagy in Avocatin B-induced cell death has been confirmed through molecular studies showing increased autophagic activity and abolished cytotoxicity in cells with reduced ATG7 expression, a protein essential for autophagosome formation. This unique mechanism of targeting mitochondrial metabolism in leukemia cells while sparing normal cells highlights the potential of Avocatin B as a novel therapeutic approach for AML. [3]
Avocatin B demonstrates significant beneficial effects on metabolic parameters in models of diet-induced obesity (DIO). In high-fat diet-fed mice, oral administration of Avocatin B twice weekly for five weeks resulted in improved glucose tolerance, enhanced glucose utilization, and increased insulin sensitivity. These metabolic improvements were mediated through the same fundamental mechanism observed in leukemia cells: inhibition of fatty acid oxidation. [4]
Avocatin B Mechanism in Diet-Induced Obesity
In vitro studies using pancreatic β-islet cells (INS-1 (832/13)) and C2C12 myotubes under lipotoxic conditions demonstrated that Avocatin B reduces mitochondrial reactive oxygen species through its inhibition of FAO, resulting in improved insulin responsiveness in muscle cells and enhanced insulin secretion in pancreatic β-cells. This protection against lipotoxicity at the cellular level translates to improved systemic metabolic function, suggesting potential application for Avocatin B in the treatment of type 2 diabetes and related metabolic disorders. [4]
Beyond the well-characterized anti-leukemia and metabolic effects, avocado-derived polyhydroxylated fatty alcohols demonstrate other significant biological activities:
Mosquito Larvicidal Activity: [6]
Antimicrobial and Immunomodulatory Effects: [1] [2]
A randomized, double-blind, placebo-controlled clinical trial in healthy human participants assessed the safety of Avocatin B consumption at doses of 50 mg or 200 mg per day for 60 days. The results demonstrated that Avocatin B was well-tolerated and not associated with any dose-limiting toxicity, establishing an important foundation for its further development as a therapeutic agent. The favorable safety profile, combined with its natural origin and novel mechanism of action, highlights the nutritional and clinical potential of Avocatin B. [4]
A pilot pharmacokinetic evaluation of Avocatin B incorporated in SEDDS formulations in C57BL/6J mice revealed appreciable accumulation in whole blood and biodistribution in key target tissues. The SEDDS delivery approach significantly enhances the bioavailability and tissue distribution of Avocatin B compared to conventional administration methods, addressing challenges associated with the limited aqueous solubility of these polyhydroxylated fatty alcohols. [1]
Avocatin B, representing a 1:1 mixture of the this compound and avocadyne polyhydroxylated fatty alcohols, demonstrates significant potential as a therapeutic agent for multiple conditions, particularly acute myeloid leukemia and diet-induced metabolic disorders. Its unique mechanism of action centered on mitochondrial fatty acid oxidation inhibition, favorable safety profile in human trials, and adaptable formulation properties using SEDDS technology position it as a promising candidate for further development.
The current research foundation supports continued investigation into Avocatin B's therapeutic applications, with particular emphasis on:
For the detection and quantification of Avocatin B (a mixture of this compound and avocadyne) in Hass avocado, a sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method has been developed [1].
The experimental protocol from the study is summarized below [1]:
| Method Aspect | Description |
|---|---|
| Objective | To quantitatively determine this compound and avocadyne in avocado seed and pulp matter. |
| Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Sample Preparation | Total lipid extraction from Hass avocado pulp and seed matter. |
| Quantitative Range | 0.1–50 μM (0.03–17.2 ng/μL) for both compounds. |
| Linearity | Linear response with ( r^2 > 0.990 ). |
| Lower Limit of Quantification (LLOQ) | 0.1 μM. |
| Precision & Accuracy | Intra- and interassay accuracy and precision for QC samples at LLOQ showed ≤18.2% percentage error and ≤14.4% coefficient of variation (CV). Accuracy and precision for low and high concentration QCs were below 10% error and CV. |
This method represents a significant improvement over prior techniques like NMR spectroscopy and GC-MS, which lacked quantitative capacity and accuracy [1].
The following diagram illustrates the general workflow for analyzing this compound content, from sample preparation to quantitative analysis, based on the LC-MS method.
Although not directly quantifying this compound, general compositional analyses highlight that the Hass avocado:
The developed LC-MS method provides a validated tool for your drug development research. To proceed:
Avocado (Persea americana Mill.) produces a unique class of bioactive compounds known as aliphatic acetogenins, which are structurally classified as polyhydroxylated fatty alcohols (PFAs). These compounds are characterized by their long-chain fatty acid derivatives with odd-numbered carbon backbones (typically C17 or C19) and oxygenated functional groups including hydroxyls and acetates. The avocado plant accumulates these compounds primarily in specialized lipid-containing idioblast cells distributed throughout the mesocarp, with significant concentrations also found in seeds and leaves [1]. These bioactive lipids have attracted considerable scientific interest due to their diverse pharmacological properties, including demonstrated anticancer, antimicrobial, anti-inflammatory, and metabolic modulation activities [1] [2] [3]. Unlike the more common even-chain fatty acids that dominate plant lipid metabolism, avocado acetogenins represent an unusual class of odd-chain lipids with potentially significant applications in pharmaceutical development and functional food ingredients.
Among the most studied acetogenins are avocadene and its acetylated derivative Avocadyne, which feature a 17-carbon backbone with hydroxyl groups and terminal unsaturation [2]. These compounds appear to be nearly exclusive to avocado, making them chemotaxonomic markers for the species and potentially valuable for both therapeutic applications and understanding plant defense mechanisms [1]. Recent research has begun to elucidate their structure-activity relationships, biosynthetic pathways, and molecular targets, particularly their ability to modulate mitochondrial function and cellular signaling pathways [2]. This technical guide provides a comprehensive overview of these fascinating compounds, with detailed experimental data and methodologies relevant to researchers and drug development professionals working in this emerging field.
Avocado-derived acetogenins belong to a distinct class of aliphatic lipids characterized by their odd-numbered carbon chains (typically 17 or 19 carbons) with varying oxygenation patterns. The basic structural framework consists of a long hydrocarbon chain with one or more oxygenated functional groups, most commonly hydroxyl moieties and their acetylated derivatives. These compounds can be categorized into three main groups based on their carbon chain length and terminal modifications: avocatins (17 carbons), pahuatins (19 carbons), and persenins (21 carbons) [1]. The terminal region of these molecules may feature different functionalizations including double bonds (this compound-type), triple bonds (avocadyne-type), or saturations, which significantly influence their bioactivity and physicochemical properties [2].
The stereochemical configuration of the hydroxyl groups plays a crucial role in the biological activity of these compounds. Recent structure-activity relationship studies have demonstrated that specific stereochemical arrangements are critical for optimal interaction with molecular targets such as mitochondrial enzymes [2]. The most prevalent acetogenins in avocado tissues include Persin, This compound, Avocadyne, and their various acetylated derivatives, with distribution patterns varying significantly between different plant tissues (mesocarp, seed, leaf) and developmental stages [1]. The acetylated forms (AcO-acetogenins) are particularly abundant in avocado seeds, where they can constitute a major component of the lipidome [4].
Avocado acetogenins demonstrate tissue-specific accumulation patterns throughout the plant. The highest concentrations and diversity are found in seeds, followed by mesocarp and leaves [1] [4]. Within the mesocarp, these compounds are predominantly localized in specialized idioblast cells - large (~80μm) secretory cells with thick multilayered walls that constitute approximately 2% of the edible portion volume [1]. These idioblasts contain a cutinized sac filled with oil and are surrounded by electron-dense cytoplasm, functioning as defensive structures against herbivores and pathogens [1].
The biosynthetic pathway of acetogenins appears to be linked to fatty acid metabolism, with evidence suggesting triacylglycerols (TAGs) as initial donors of the acetogenin backbones [1]. Isotopic labeling studies have confirmed the incorporation of 14C-labeled linoleic acid and acetate into Persin, establishing a connection to fatty acid editing enzymes including Δ9- and Δ12-desaturases and an elongase (avfae1) [1]. During fruit development, acetogenin profiles in the mesocarp remain relatively stable, while seeds undergo a dramatic shift in distribution accompanied by sharp concentration increases during early maturation [1]. Recent lipidomic studies have identified acetogenin backbones in triglycerides from cotyledons and polar lipids across various avocado tissues, suggesting their potential incorporation into complex lipid structures [4].
Table 1: Key Avocado Acetogenins and Their Structural Features
| Compound Name | Carbon Chain Length | Backbone Type | Oxygenated Functional Groups | Terminal Modification |
|---|---|---|---|---|
| This compound | 17 | Avocatin | 2,4-dihydroxy | Double bond |
| Avocadyne | 17 | Avocatin | 2,4-dihydroxy | Triple bond |
| Persin | 19 | Pahutin | 1-acetoxy, 2-hydroxy | Double bond |
| Avocatin B | 19 | Pahutin | 2,4-dihydroxy | Saturation |
Avocado acetogenins demonstrate promising anticancer properties through multiple mechanisms of action. The compound Persin has shown significant proapoptotic effects against several cancer cell lines, including breast cancer cells and Acute Myeloid Leukemia (AML) cell lines [1] [5]. Similarly, Avocadyne exhibits selective cytotoxicity against AML cells through suppression of mitochondrial fatty acid oxidation (FAO), effectively starving cancer cells of energy and inducing apoptosis [2]. Structure-activity relationship studies have revealed that specific structural features including the terminal triple bond, odd number of carbons, and specific stereochemistry are critical for this FAO suppression activity [2]. The presence of natural antioxidants and unsaturated fatty acids in avocado extracts may potentially attenuate cytotoxic effects on normal cells, suggesting a favorable therapeutic window worthy of further investigation [5].
The selective toxicity of these compounds between cancerous and normal tissues represents a particularly promising area for drug development. Research indicates that acetogenins may target metabolic pathways preferentially utilized by cancer cells, such as fatty acid oxidation, while sparing normal cellular metabolism [2]. This selectivity is enhanced by specific structural modifications; for instance, the terminal triple bond in Avocadyne significantly enhances its bioactivity compared to saturated analogs [2]. Current research efforts are focusing on optimizing these natural structures to enhance their therapeutic index while reducing potential side effects.
Avocado acetogenins exhibit broad-spectrum antimicrobial activity against various foodborne pathogens and spoilage microorganisms. Laboratory studies have demonstrated potent inhibitory effects against Listeria monocytogenes and Clostridium sporogenes, including both vegetative cell growth and endospore germination [6]. The enriched acetogenin extracts Avocadenyne and this compound show particularly strong anticlostridial activity, with MIC values ranging from 3.9 to 9.8 ppm and primarily bacteriostatic effects [6]. This antimicrobial activity remains stable under various food processing conditions, including high heat (≤120°C), high hydrostatic pressure (300-600 MPa), and varying salt concentrations (≤3% w/v) [6].
The stability profile of these compounds makes them particularly attractive for food preservation applications. Acetogenin bioactivity is most stable at pH ≥ 7.0, and interestingly, their potency against bacterial endospores increases following high-pressure processing or exposure to alkaline conditions (pH 9.5), suggesting potential structural modifications that enhance activity under these conditions [6]. In model food systems processed by high hydrostatic pressure, acetogenins are retained though gradual concentration reductions occur over time [6]. These findings support the potential application of avocado acetogenins as natural preservatives in the food industry, potentially reducing reliance on synthetic antimicrobials.
Table 2: Documented Bioactivities of Avocado Acetogenins
| Bioactivity | Specific Activity | Key Compounds | Effective Concentration | Model System |
|---|---|---|---|---|
| Anticancer | Proapoptotic activity against breast cancer cells | Persin | Not specified | In vitro cell lines |
| Anticancer | Suppression of mitochondrial fatty acid oxidation in AML | Avocadyne | Not specified | In vitro and in vivo models |
| Antimicrobial | Inhibition of Listeria monocytogenes | AcO-avocadenyne, AcO-avocadene | MIC: 3.9-9.8 ppm | In vitro assays |
| Antimicrobial | Inhibition of Clostridium sporogenes endospore germination | AcO-avocadene | MIC: 3.9-9.8 ppm | In vitro assays |
| Anti-inflammatory | Suppression of UV-induced inflammation in keratinocytes | Polyhydroxylated fatty alcohols | Not specified | Human skin explants, cell cultures |
| Dermatological | Non-sunscreen protection against UV-induced damage | Polyhydroxylated fatty alcohols | Not specified | Human skin explants, cell cultures |
Avocado-derived polyhydroxylated fatty alcohols (PFAs) demonstrate significant photoprotective properties against UV-induced skin damage through non-sunscreen mechanisms. When applied to keratinocytes prior to UVB exposure, these compounds increase cell viability, decrease secretion of inflammatory mediators (IL-6 and PGE2), and enhance DNA repair capacity [3] [7]. In human skin explants, PFA treatment significantly reduces UV-induced cellular damage, suggesting potential applications in skincare and photoprotection formulations [3]. The anti-inflammatory effects appear to involve modulation of prostaglandin pathways and reduction of inflammatory cytokine production, indicating a multifaceted mechanism of action.
The cosmetic potential of these compounds has been recognized in patent applications describing compositions containing avocado-derived PFAs for skin protection, anti-aging, and moisturization [8]. These formulations leverage the inherent antioxidant and anti-inflammatory properties of acetogenins while often combining them with complementary ingredients such as vitamins (A, E), vegetable oils, humectants, and emulsifiers to enhance stability and efficacy [8]. Unlike conventional sunscreens that primarily absorb or reflect UV radiation, avocado PFAs provide protection at the cellular level by enhancing endogenous defense mechanisms and repair processes, offering a complementary approach to photoprotection.
A primary mechanism underlying the bioactive properties of avocado acetogenins, particularly Avocadyne, involves the suppression of mitochondrial fatty acid oxidation (FAO), a key metabolic pathway for energy production in many cells [2]. Structure-activity relationship studies have demonstrated that specific structural features are critical for this activity, including the terminal triple bond, odd number of carbons in the backbone, and specific stereochemical configurations [2]. By inhibiting FAO, these compounds effectively disrupt cellular energy homeostasis, particularly in cells reliant on fatty acid oxidation for energy production, such as certain cancer cells. This metabolic disruption leads to reduced ATP production, increased oxidative stress, and ultimately induction of apoptosis in susceptible cells.
The selective toxicity observed with avocado acetogenins appears to stem from differential utilization of metabolic pathways between normal and transformed cells. Cancer cells often exhibit metabolic reprogramming that makes them more dependent on specific energy sources like fatty acid oxidation, particularly under conditions of metabolic stress [2]. By targeting this metabolic vulnerability, acetogenins can selectively induce cytotoxicity in malignant cells while sparing normal counterparts. This selective activity profile presents a significant therapeutic advantage and has stimulated interest in these compounds as potential anticancer agents with novel mechanisms of action.
Beyond mitochondrial FAO suppression, avocado acetogenins influence multiple additional cellular signaling pathways and molecular targets. These compounds demonstrate anti-inflammatory effects by reducing secretion of pro-inflammatory cytokines including IL-6 and PGE2 in UV-irradiated keratinocytes [3] [7]. They also enhance DNA repair mechanisms in skin cells, contributing to their photoprotective properties [3]. Some acetogenins have shown antiplatelet and antithrombotic activities in mouse models, suggesting modulation of vascular signaling pathways [4]. Additionally, these compounds influence lipid metabolism through inhibition of key enzymes including acetyl-CoA carboxylase [1], potentially contributing to both their bioactive properties and their roles in plant physiology.
Recent research suggests that acetogenins may be incorporated into complex lipid structures in avocado tissues, with identified presence in triglycerides and polar lipids [4]. This incorporation suggests potential roles in membrane structure and function, possibly influencing signal transduction through effects on membrane fluidity or microdomain organization. The diversity of molecular targets and cellular effects underscores the multifaceted bioactivity of these compounds and their potential for development against various pathological conditions.
Figure 1: Proposed Mechanism of Avocadyne-Induced Selective Apoptosis via Mitochondrial Fatty Acid Oxidation Suppression
The extraction of avocado acetogenins typically employs modified Folch's method using dichloromethane:methanol (1:1) as the primary solvent system [4] [9]. Tissue samples (10-100 mg) are homogenized in the solvent mixture, followed by phase separation via centrifugation. The organic phase is collected and the extraction repeated multiple times with fresh solvent to maximize recovery. The combined extracts are then concentrated under vacuum-assisted centrifugation at 55°C [4]. For specific enrichment of acetylated acetogenins (AcO-acetogenins), the crude extract undergoes a liquid-liquid partitioning process using hexane:water mixtures, with the organic phase containing the enriched acetogenins collected for further analysis [4] [9].
More specialized extraction approaches have been developed for specific applications. For instance, semi-commercial scale extraction methods have been optimized to produce enriched acetogenin extracts (marketed as Avosafe) with consistent bioactivity profiles [6]. The extraction process can be tailored to target specific acetogenin subclasses based on their polarity and solubility characteristics. For tissue-specific studies, laser microdissection techniques have been employed to isolate idioblast cells from mesocarp tissue, allowing for detailed analysis of the specialized cells that contain the majority of acetogenins in avocado fruit [1]. These specialized extraction approaches enable researchers to obtain acetogenin fractions with varying purity levels suitable for different analytical and bioactivity applications.
The analysis and characterization of avocado acetogenins primarily relies on chromatographic separation coupled with mass spectrometric detection. Liquid chromatography-mass spectrometry (LC-MS) using C-18 reverse phase columns with binary gradients (typically acetonitrile-water mixtures) provides effective separation of individual acetogenins [1] [5]. Detection and quantification are achieved through selected ion monitoring (SIM) with electrospray ionization (ESI) on instruments such as the Shimadzu LCMS-2020 [5]. For comprehensive lipidomic profiling, untargeted LC-MS approaches have been employed to simultaneously characterize acetogenins alongside other lipid classes including TAGs, DAGs, and phospholipids [1].
Structural elucidation of novel acetogenins incorporates additional analytical techniques including nuclear magnetic resonance (NMR) spectroscopy for determination of stereochemical configurations [2]. Gas chromatography (GC) methods have been applied to analyze derivatized acetogenins and their fatty acid precursors [4]. The development of calibration curves using authentic standards (when available) enables quantitative analysis, while synthesized labeled compounds (such as 14C-labeled Persin) facilitate metabolic studies [5]. These analytical approaches collectively provide comprehensive characterization of acetogenin profiles, concentrations, and structures across different avocado tissues and developmental stages.
Table 3: Standard Experimental Protocols for Acetogenin Research
| Experimental Aspect | Recommended Protocol | Key Parameters | Applications |
|---|---|---|---|
| Lipid Extraction | Modified Folch's method | Dichloromethane:MeOH (1:1), 55°C concentration | General acetogenin extraction from plant tissues |
| AcO-Acetogenin Enrichment | Hexane:Water partitioning | 3× extraction with hexane, pool organic phases | Selective enrichment of acetylated forms |
| LC-MS Analysis | Reverse-phase C-18 column | Binary gradient 20-90% MeCN in water, ESI-SIM | Quantification and profiling |
| Antimicrobial Testing | Microdilution assay | MIC determination, 3.9-9.8 ppm range | Food preservation potential |
| Stability Studies | Variable conditions | pH 3-9, heat (≤120°C), HHP (300-600 MPa) | Food processing applications |
The assessment of acetogenin bioactivity employs a range of in vitro and ex vivo models tailored to specific biological effects. For anticancer activity, cell viability assays (e.g., MTT, XTT) on cancer cell lines measure cytotoxic effects, while apoptosis-specific markers provide mechanistic insights [1] [2]. The assessment of mitochondrial function, particularly fatty acid oxidation rates, utilizes specialized metabolic assays with radiolabeled substrates (e.g., 14C-palmitate) to directly quantify FAO suppression [2]. For dermatological applications, human skin explant models and keratinocyte cultures exposed to UVB radiation assess photoprotective effects through measures of cell viability, inflammatory mediator secretion, and DNA repair capacity [3] [7].
Antimicrobial activity is typically evaluated through minimum inhibitory concentration (MIC) determinations against target microorganisms including Listeria monocytogenes and Clostridium sporogenes [6]. The stability of bioactivity under various food processing conditions is assessed by exposing acetogenin extracts to different temperatures (up to 120°C), pressure treatments (300-600 MPa high hydrostatic pressure), pH variations (3-9), and salt concentrations (up to 3% w/v) before re-evaluating antimicrobial potency [6]. For in vivo studies, mouse models have been employed to evaluate toxicological profiles and tissue-specific effects, with particular attention to reproductive tissues, mammary glands, liver, and gastrointestinal tissues [5]. These diverse assessment methods provide comprehensive characterization of the pharmacological potential and safety profile of avocado acetogenins.
Avocado acetogenins demonstrate remarkable stability under various processing conditions, making them attractive for practical applications. Studies evaluating enriched acetogenin extracts (both laboratory-scale and semi-commercial Avosafe) have shown maintained bioactivity after exposure to high temperatures (≤120°C), high hydrostatic pressure (HHP; 300-600 MPa for 3-6 minutes at 25°C), and varying salt concentrations (≤3% w/v) [6]. The stability profile is particularly favorable at neutral to alkaline pH (pH ≥ 7.0), with some evidence suggesting enhanced anticlostridial activity after exposure to pH 9.5 or HHP treatment, possibly due to improved solubility or structural modifications that enhance bioactivity [6].
In model food systems processed by high hydrostatic pressure, acetogenins are generally retained though gradual concentration reductions (up to 63% decline) have been observed over time [6]. The presence of these compounds in complex food matrices does not appear to significantly compromise their antimicrobial efficacy, supporting their potential as natural preservatives. The lipophilic nature of acetogenins influences their distribution in biological systems and food matrices, with evidence suggesting incorporation into lipid structures including triglycerides and polar lipids in various avocado tissues [4]. This lipophilicity must be considered when developing delivery systems for pharmaceutical or nutraceutical applications, potentially requiring formulation approaches that enhance water dispersibility while maintaining bioactivity.
The toxicological profile of avocado acetogenins presents a complex picture of selective bioactivity that varies significantly across species. While these compounds demonstrate promising bioactivities for human applications, they have been associated with toxic effects in certain animal species. Consumption of avocado leaves and fruit by small ruminants (goats and sheep) and some monogastric species (avians, reptiles, dogs, and cats) has been linked to acute signs of toxicity including labored breathing, decreased appetite, lethargy, pulmonary congestion, cardiomyopathy, and nephrosis [5]. These toxic effects have been attributed primarily to Persin, though comprehensive quantification in affected tissues has been limited.
Research using mouse models is investigating potential cytostatic and cytotoxic effects of persin in reproductive organs, mammary glands, liver, and gastrointestinal tissues [5]. Studies are also evaluating whether acute and chronic exposure stimulates oxidative and inflammatory processes in these tissues and decreases microbial diversity and short-chain fatty acid production in the gut [5]. Interestingly, preliminary evidence suggests that the presence of natural antioxidants and unsaturated fatty acids in avocado oil may attenuate the cytotoxic effects of persin compared to isolated compound administration [5]. This highlights the importance of considering the complete phytochemical matrix when evaluating safety and bioactivity. For human consumption, avocado fruit is generally recognized as safe, with the edible pulp containing lower concentrations of potentially problematic compounds compared to leaves and seeds [1]. However, the increasing popularity of avocado consumption and extraction of bioactive compounds warrants further investigation into long-term exposure effects and potential interactions with pharmaceuticals.
Avocado-derived acetogenins and polyhydroxylated fatty alcohols represent a promising class of bioactive compounds with diverse potential applications in pharmaceutical development, functional foods, and cosmetic formulations. Their unique structural features, including odd-numbered carbon chains, specific oxygenation patterns, and terminal modifications, contribute to their selective bioactivities through mechanisms such as mitochondrial fatty acid oxidation suppression and anti-inflammatory pathway modulation. The stability of these compounds under various processing conditions further enhances their practical applicability. However, several important research gaps remain to be addressed.
Avocadene and its derivative, avocadyne, are C17 polyhydroxylated fatty alcohols (PFAs), a class of unusual lipids found almost exclusively in avocados (Persea americana Mill.) [1]. These compounds are also classified as aliphatic acetogenins and are particularly abundant in the seed, though they are also present in the pulp and leaves [1] [2].
The most studied form is Avocatin B (AVO), a 1:1 mixture of this compound and avocadyne, which has shown promising bioactive properties [3]. The core structural feature of these molecules is a 17-carbon chain with hydroxyl groups and specific unsaturation patterns. The diagram below illustrates the structural relationship and the composition of Avocatin B.
Developing accurate quantification methods is crucial for research. An LC-MS method has been established to replace less quantitative techniques like NMR and GC-MS [2]. The table below summarizes the key validation parameters and tissue concentrations for this method.
| Parameter | Specification | Notes / Application |
|---|---|---|
| Linear Range | 0.1–50 μM for both [2] | Equivalent to 0.03–17.2 ng/μL [2] |
| Correlation (r²) | > 0.990 [2] | |
| LLOQ | 0.1 μM [2] | Lower Limit of Quantification |
| Accuracy & Precision | ≤18.2% error; ≤14.4% CV (LLOQ) [2] | Quality Control (QC) samples |
| Tissue Analysis | Successfully applied to | Hass avocado pulp and seed total lipid extracts [2] |
Avocado PFAs demonstrate significant bioactivities with high therapeutic potential. The primary mechanisms involve the modulation of mitochondrial function and the inhibition of fatty acid oxidation.
| Bioactivity | Experimental Model | Proposed Mechanism of Action |
|---|---|---|
| Anti-cancer | Acute Myeloid Leukemia (AML) cell lines; leukemia stem cells [3] | Targets mitochondria; inhibits fatty acid oxidation (FAO), selectively inducing apoptosis in cancer cells [3]. |
| Anti-metabolic Disorder | Diet-induced obesity in mice [3] | Inhibits FAO in skeletal muscle and pancreatic β-cells, reversing insulin resistance and improving glucose tolerance [3]. |
| Anti-microbial | Various microbial assays [1] | Disruption of microbial growth and endospore germination [1]. |
| Immunomodulatory | In vitro models of dengue virus infection [3] | Avocadyne impedes viral replication [3]. |
| Technical (Co-surfactant) | Self-emulsifying Drug Delivery Systems (SEDDS) [3] | AVO acts as a eutectic mixture, improving emulsion droplet size and drug encapsulation for poorly water-soluble compounds [3]. |
The proposed signaling pathway through which Avocatin B exerts its anti-leukemic effects is summarized in the flowchart below.
For researchers aiming to replicate or build upon this work, here are detailed methodologies for two critical areas: quantifying PFAs and assessing their bioaccessibility.
This protocol is adapted from the method used to analyze Hass avocado seed and pulp matter [2].
This protocol determines the proportion of PFAs released from the food matrix during digestion, making them available for absorption [4].
A key physicochemical finding is that the 1:1 AVO mixture is a eutectic system. Differential Scanning Calorimetry (DSC) shows it has a lower melting point than either pure component, and XRD analysis reveals a smaller crystal domain size [3]. This property makes AVO an excellent bioactive co-surfactant in Self-Emulsifying Drug Delivery Systems (SEDDS), where it spontaneously assembles at the oil-water interface to form nanoemulsions as small as 20 nm, enhancing drug delivery [3]. The experimental workflow for creating these SEDDS is outlined below.
Despite these advances, several questions remain open for investigation:
This document provides a detailed protocol for the development and validation of a precise and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of avocadene in biological and food matrices.
1. Analytical Principle
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this analysis due to its superior specificity and sensitivity, especially for trace-level compounds in complex samples [1] [2]. The principle involves:
2. Experimental Protocol
2.1. Materials and Reagents
2.2. Instrumentation and Conditions The following conditions, summarized in the table below, are a starting point and should be optimized for your specific instrument.
Table 1: Recommended LC-MS/MS Instrumental Conditions
| Parameter | Recommended Setting | Notes / Alternative |
|---|---|---|
| LC System | UHPLC system (e.g., UltiMate 3000, Thermo) | [3] |
| Column | C18, 100 x 2.1 mm, 1.8 µm (e.g., Phenomenex Luna) | C8 column is a viable alternative [3]. |
| Mobile Phase A | Water with 0.1% formic acid | [3] |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Methanol can be tested [4]. |
| Gradient | 5% B to 95% B over 10 min, hold 2 min | Total run time ~15 min including re-equilibration. |
| Flow Rate | 0.3 mL/min | [3] |
| Injection Volume | 5-10 µL | [3] |
| MS System | Triple quadrupole mass spectrometer | |
| Ionization | Electrospray Ionization (ESI) | Polarity must be determined during optimization. |
| Ion Mode | Positive or Negative | To be determined empirically for this compound. |
| Source Temp. | 300 °C | |
| Ion Spray Voltage | 4500 V (positive mode) / -4500 V (negative mode) |
2.3. Sample Preparation A robust sample preparation is critical for complex matrices like avocado.
2.4. MS/MS Method Development and Optimization This is a crucial step to achieve high sensitivity and specificity.
3. Method Validation The developed method must be validated to ensure it is fit for purpose. Key parameters and typical acceptance criteria, based on validation data for other natural products like cannabinoids and mycotoxins, are outlined below [1] [6] [3].
Table 2: Key Method Validation Parameters and Target Criteria
| Validation Parameter | Procedure | Target Acceptance Criteria |
|---|---|---|
| Linearity & Range | Analyze ≥5 calibration levels in triplicate. | R² ≥ 0.99 [1] [6] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. | -- |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. Meets accuracy & precision criteria at lowest cal point [3]. | -- |
| Accuracy | Analyze QC samples at low, mid, high conc. (n=5). | Mean recovery 85-115% [1] [6] |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day). | RSD ≤ 15% [1] [6] |
| Specificity | Analyze blank matrix; no interference at analyte/IS retention times. | -- |
| Matrix Effect | Compare analyte response in matrix vs. pure solvent. | Signal suppression/enhancement ≤ ±25% [3] |
| Recovery | Compare extracted spiked sample vs. post-extraction spike. | Consistent and high recovery [3] |
The following diagram visualizes the core experimental workflow for developing and executing the LC-MS/MS quantification method.
This protocol provides a comprehensive foundation for establishing a validated LC-MS/MS method for this compound. All parameters, especially the MRM transitions and collision energies, must be empirically optimized in your laboratory using a pure analytical standard.
Avocado (Persea americana) has emerged as a valuable source of bioactive lipids with significant potential for pharmaceutical, nutraceutical, and cosmetic applications. The avocado fruit contains a diverse lipid profile that includes not only conventional lipids such as triacylglycerides (TGs), phospholipids (PLs), and glycolipids (GLs) but also unique aliphatic acetogenins that demonstrate remarkable biological activities. These acetogenins are characterized as oft-acetylated, odd-chain fatty alcohols and have shown promising bioactivities including anti-inflammatory, antioxidant, and anti-cancer properties in various experimental models. The growing interest in these compounds necessitates robust analytical methods for their comprehensive characterization and quantification [1].
The significance of avocado lipids extends beyond their nutritional value to encompass substantial therapeutic potential. Regular consumption of avocados has been associated with numerous health benefits, including weight management support, improved cholesterol profiles, reduced inflammation, and cardioprotective effects. These benefits are largely attributed to the fruit's unique lipid composition, particularly its abundance in monounsaturated fatty acids (MUFAs) such as oleic acid and polyunsaturated fatty acids (PUFAs) including linoleic and linolenic acids. These fatty acids are primarily incorporated into triacylglycerides, phospholipids, and glycolipids, creating a complex lipidome that requires advanced analytical techniques for complete characterization [2] [1].
Recent research has revealed that the lipid composition of avocados varies significantly depending on the extraction method, avocado variety, fruit maturity, and tissue type (mesocarp, idioblasts, or seed). The specialized lipid-containing idioblasts in avocado mesocarp are particularly rich in acetogenins, making these specialized cells a primary target for lipid extraction aimed at maximizing bioactive compound recovery. Understanding these variations is crucial for developing standardized extraction and analysis protocols that ensure consistent results across different studies and applications [1].
Proper sample preparation is critical for comprehensive lipidomic analysis of avocado tissues. Based on comparative studies, ultrasound-assisted ethanol extraction (UAE) has emerged as a sustainable and efficient method for extracting valuable lipids from avocado pulp, achieving approximately 70% lipid purity with composition comparable to conventional methods. This approach offers significant advantages including reduced extraction time, lower solvent consumption, and enhanced extraction efficiency for bioactive compounds. The eco-friendly nature of ethanol as a extraction solvent makes this method particularly suitable for applications in food, cosmetic, and pharmaceutical industries where residual solvent toxicity is a concern [2].
For researchers focusing specifically on acetogenin analysis, a modified Folch method using dichloromethane:methanol (1:1) has proven effective. This protocol involves homogenizing plant material (10-100 mg) in 1 mL of solvent mixture using a mechanical homogenizer, followed by phase separation via centrifugation (5 min, 8,000 × g). The extraction process is repeated twice with fresh solvent, and the combined organic phases are concentrated under vacuum-assisted centrifugation at 55°C. This method effectively extracts both conventional lipids and acetogenins, allowing for comprehensive lipidomic profiling [3].
Avocado tissues exhibit dramatically different lipid profiles, necessitating tailored extraction approaches. The mesocarp (pulp) contains the highest overall lipid content, predominantly consisting of triacylglycerides enriched with essential polyunsaturated fatty acids. The seed presents a more complex profile with a significant presence of acetogenins, particularly during early maturation stages. Most notably, specialized idioblasts (lipid-containing cells distributed in the mesocarp) accumulate almost the entire acetogenin pool measured in the whole mesocarp, despite representing only about 2% of the tissue volume. This makes idioblasts a particularly valuable target for acetogenin-focused research [1].
Table 1: Comparison of Lipid Extraction Methods for Avocado Tissues
| Extraction Method | Solvent System | Optimal For | Recovery Efficiency | Key Advantages |
|---|---|---|---|---|
| Ultrasound-Assisted Ethanol Extraction | Ethanol:water | Polar and non-polar lipids from pulp | ≈70% purity, comparable to conventional methods | Sustainable, reduced solvent use, high bioactive compound recovery |
| Modified Folch Method | Dichloromethane:methanol (1:1) | Comprehensive lipidomics including acetogenins | High for both conventional lipids and acetogenins | Broad lipid coverage, suitable for small sample sizes |
| Monophasic IPA Precipitation | Isopropanol | High-throughput analysis, polar lipids | Excellent for polar lipids, high reproducibility | Automatable, simple execution, minimal ion suppression |
| Biphasic Methanol/MTBE | Methanol:MTBE:water (1:3:1) | Untargeted lipidomics, diverse lipid classes | High for different lipid classes | Excellent lipid coverage, compatibility with UHPLC-MS |
Optimal chromatographic separation is fundamental for comprehensive lipidomic analysis. For avocado lipids, reversed-phase chromatography using C18 or C8 columns has demonstrated excellent separation efficiency for both polar and non-polar lipid classes. The following parameters have been optimized specifically for avocado lipid extracts:
The use of ammonium acetate in the mobile phase enhances ionization efficiency and provides excellent peak shape for diverse lipid classes. The gradual gradient ensures optimal separation of lipid species ranging from polar phospholipids to non-polar triacylglycerides and acetogenins.
Mass spectrometry detection conditions must be optimized to cover the broad chemical diversity of avocado lipids:
The combination of positive and negative ionization modes is essential for comprehensive lipid coverage, as different lipid classes ionize preferentially in different modes. Phospholipids, for instance, are typically detected more sensitively in negative mode, while triacylglycerides and acetogenins show better response in positive mode.
Table 2: Optimal UHPLC-MS Conditions for Avocado Lipid Analysis
| Parameter | Setting 1 | Setting 2 | Application Focus |
|---|---|---|---|
| Column Type | C18 (100 × 2.1 mm, 1.7 μm) | C8 (100 × 2.1 mm, 1.7 μm) | General lipidomics vs. acetogenin focus |
| Mobile Phase A | H₂O-MeOH-ACN (1:1:1) + 5mM NH₄Ac | H₂O + 1% 1M NH₄Ac | Enhanced ionization |
| Mobile Phase B | IPA-ACN (5:1) + 5mM NH₄Ac | IPA | Improved elution of non-polar lipids |
| Gradient Time | 18 min | 25 min | High-throughput vs. high-resolution |
| Flow Rate | 0.4 mL/min | 0.3 mL/min | Balance between speed and resolution |
| Column Temperature | 60°C | 50°C | Stability vs. selectivity |
| Ionization Mode | Positive/Negative switching | Positive mode (acetogenins) | Comprehensive vs. targeted |
The complex nature of avocado lipid extracts requires sophisticated data processing approaches for accurate lipid identification. Untargeted lipidomics typically involves several key steps: peak detection, alignment, and normalization, followed by lipid identification using accurate mass, retention time, and fragmentation patterns. For avocado-specific analysis, special attention should be paid to the identification of aliphatic acetogenins, which exhibit characteristic fragmentation patterns including neutral losses of acetic acid (60 Da) and water molecules (18 Da) [1].
The use of high-resolution mass spectrometry is particularly valuable for distinguishing between isobaric lipid species that are abundant in avocado extracts. Mass accuracy better than 5 ppm enables unambiguous elemental composition assignment, while MS/MS fragmentation provides structural information about fatty acyl chains and head groups. For acetogenins, diagnostic fragments include odd-numbered carbon chain fragments (C17, C19, C21) with oxygenated functional groups, which differentiate them from conventional even-chain fatty acid derivatives [1] [3].
Accurate quantification of avocado lipids requires careful selection of internal standards and validation of analytical performance:
For relative quantification in untargeted approaches, normalization to internal standards and tissue weight is essential. Advanced software platforms such as LipidSearch, SimLipid, or GoBioSpace can facilitate both targeted and untargeted lipid identification and quantification, with the latter being particularly useful for discovering novel lipid species unique to avocado [5].
UHPLC-MS analysis has been instrumental in correlating specific lipid components of avocado with their biological activities. Lipidomics-guided approaches have revealed that extracts from Hass avocado pulp exhibit significant anti-inflammatory activity, effectively inhibiting cyclooxygenase-2 (COX-2) and reducing nitric oxide levels at low concentrations. These extracts also demonstrate moderate antioxidant activity, which can be attributed to the complex mixture of lipids and associated minor components [2].
The antidiabetic potential of avocado seed extracts has been validated through in vitro assays showing inhibition of α-amylase and α-glucosidase enzymes. These activities correlate with the presence of specific polyunsaturated fatty acids and polyphenolic compounds identified through UHPLC-MS and GC/MS analyses. Molecular docking studies have further identified specific compounds, including chrysoeriol-4′-O-pentoside-7-O-rutinoside, apigenin-7-glucuronide, and neoeriocitrin, as potential leads for antidiabetic drug development [8].
The analytical protocols described here can be adapted for various industrial applications:
For each application, method validation should be tailored to specific requirements, with particular attention to the reproducibility of extraction and analysis for the target lipid classes [2] [4].
For method development, a systematic approach to optimization is recommended. Begin with scouting gradients using a reference avocado extract to determine optimal stationary and mobile phases. Then optimize extraction conditions using design of experiments (DoE) approaches, focusing on solvent composition, extraction time, and temperature as critical factors. Finally, validate the method for precision, accuracy, and robustness using appropriate reference materials [9] [7].
Table 3: Troubleshooting Guide for Avocado Lipid Analysis
| Problem | Potential Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Poor peak shape | Column degradation, inappropriate mobile phase | Replace column, adjust mobile phase pH | Use guard column, filter samples |
| Low signal intensity | Ion source contamination, improper ionization | Clean ion source, optimize ionization parameters | Regular MS maintenance, use high-purity solvents |
| Inconsistent retention times | Mobile phase or temperature fluctuations | Standardize mobile phase preparation, control column temperature | Use mobile phase reservoirs, maintain constant room temperature |
| High background noise | Solvent impurities, carryover | Use higher purity solvents, increase wash steps | Implement thorough washing protocols, use clean glassware |
| Inaccurate quantification | Improper internal standard, matrix effects | Use appropriate IS, matrix-matched calibration | Validate extraction recovery, use stable isotope-labeled standards |
The following diagram illustrates the comprehensive workflow for UHPLC-MS analysis of avocado lipid extracts, integrating extraction, analysis, and data processing steps:
Figure 1: Comprehensive Workflow for UHPLC-MS Analysis of Avocado Lipid Extracts
This workflow encompasses all critical steps from sample selection through data interpretation, providing researchers with a structured approach to avocado lipid analysis. Special attention should be paid to tissue selection and extraction method, as these significantly impact the resulting lipid profile and subsequent biological interpretations.
The UHPLC-MS protocols detailed in this application note provide robust and reproducible methods for comprehensive analysis of lipid extracts from avocado tissues. The combination of efficient extraction techniques, optimized chromatographic separation, and high-resolution mass spectrometry enables researchers to characterize the complex lipidome of avocado, including both conventional lipids and unique bioactive compounds such as aliphatic acetogenins. These methods support quality control, bioactivity assessment, and product development applications across food, cosmetic, and pharmaceutical industries.
As research on avocado lipids continues to evolve, future method developments will likely focus on increasing throughput, enhancing sensitivity for trace bioactive components, and improving spatial resolution through techniques such as mass spectrometry imaging. The integration of these analytical advances with biological screening will further elucidate the health-promoting properties of avocado lipids and facilitate their application in evidence-based nutraceutical and pharmaceutical products.
Avocado (Persea americana Mill.) seeds represent a significant by-product of avocado processing, comprising approximately 13-17% of the total fruit weight [1]. These seeds are rich in bioactive compounds including polyphenols, flavonoids, condensed tannins, and unique polyhydroxylated fatty alcohols (PFAs) [1]. Among these PFAs, avocadene and its structural analog avocadyne have attracted significant scientific interest due to their potent biological activities. These C17 polyols demonstrate remarkable anti-cancer properties, particularly against acute myeloid leukemia (AML) stem cells, and have shown anti-inflammatory, antimicrobial, and metabolic modulation capabilities [2].
The valorization of avocado seeds presents both economic and environmental benefits by transforming waste into valuable pharmaceutical and nutraceutical ingredients [1]. This application note provides detailed protocols for the extraction, purification, and formulation of this compound, specifically tailored for research and development settings. We have incorporated analytical verification methods and formulation strategies to enhance the bioavailability of these promising bioactive compounds for drug development applications.
This compound is a C17 polyhydroxylated fatty alcohol characterized by a long carbon chain (17 carbons) with multiple hydroxyl groups [2]. Its molecular structure contributes to amphiphilic properties, enabling it to function as a novel co-surfactant in lipid-based drug delivery systems [2]. Physical characterization through differential scanning calorimetry (DSC) has revealed that this compound in its pure form has a melting point of approximately 51.5°C [2].
When combined with avocadyne in a 1:1 molar ratio (forming the mixture known as avocatin B), these compounds create a eutectic mixture with a depressed melting point compared to the individual components [2]. This eutectic behavior results from a more disordered crystal structure with a smaller domain size in the [001] crystal plane, as confirmed through X-ray powder diffraction (XRD) studies [2]. The entropy of melting (ΔSm) for the 1:1 this compound-avocadyne mixture is significantly lower than that of pure avocadyne, indicating greater molecular mobility or disorder in the crystalline structure [2].
Table 1: Nutritional Composition of Avocado Seed (Dry Weight Basis)
| Component | Content | Reference |
|---|---|---|
| Carbohydrates | 64.9% | [1] |
| Proteins | 2.64-23% | [1] |
| Lipids | 1.1-1.6% | [1] |
| Crude Fiber | 2.87% | [1] |
| Ash | 3.82% | [1] |
| d-Mannoheptulose | 10.51-63.8 mg/g | [1] |
| Perseitol | 12.54-88.3 mg/g | [1] |
The lipidic fraction of avocado seeds contains various fatty acid derivatives including avocatins (32.28 μg/g), polyhydroxy fatty acids (24.26 μg/g), and persins (10.12 μg/g) [1]. These compounds are primarily located in specialized idioblast oil cells within the seed tissue, which have thicker, suberized walls compared to the surrounding parenchyma cells [3]. This cellular distribution presents both challenges and opportunities for extraction strategies.
Proper sample preparation is critical for efficient extraction of this compound from avocado seeds. Begin by collecting fresh, mature avocado seeds and removing any residual fruit pulp. Cut the seeds into small uniform pieces (approximately 0.5-1 cm³) using a laboratory knife or cutting instrument. Spread the pieces in a single layer and air-dry at room temperature for approximately 30 days until constant weight is achieved [4]. Alternatively, for faster processing, oven-drying at 40-50°C for 24-48 hours can be employed, though this may potentially affect heat-sensitive compounds.
Once dried, grind the seeds using a mechanical grinding machine to achieve a particle size of approximately 0.4 mm [4]. Sieve the ground material to ensure uniform particle distribution, which enhances solvent penetration and extraction efficiency. The prepared powder should be stored in airtight containers protected from light and moisture at 4°C until extraction to prevent oxidative degradation of bioactive compounds.
Solvent extraction remains the most widely used method for recovering this compound from avocado seeds. The choice of solvent significantly impacts both extraction yield and compound stability. Research indicates that medium-polarity solvents such as methylene chloride (dichloromethane) provide the highest extraction yields for avocado seed lipids and polyhydroxylated fatty alcohols [4].
Table 2: Comparison of Solvent Efficiency for Avocado Seed Oil Extraction
| Solvent | Temperature (°C) | Extraction Time (hours) | Percentage Yield (%) | Recommended Application |
|---|---|---|---|---|
| Methylene Chloride | 70 | 2 | 30.4 | Highest yield for research |
| Petroleum Ether | 70 | 2 | 30.4 | Lipid-focused extraction |
| Normal Hexane | 70 | 2 | 26.3 | Standard lipid extraction |
| Ethyl Acetate | Room temperature | 24 | ~15* | Polar compound extraction |
| Ethanol-Water (80:20) | 60 | 3 | ~12* | Food-grade applications |
Note: Values marked with * are estimates based on similar extraction systems [2] [3]
For laboratory-scale extraction, the Soxhlet method provides efficient and reproducible results. The standard protocol is as follows:
For larger-scale operations, aqueous separation methods with enzymatic pretreatment can be employed. This approach uses food-grade enzymes (pectinases, cellulases, or α-amylase) to degrade the cell wall structures and release oil bodies, followed by centrifugation to separate the lipid fraction [3]. While this method is more environmentally friendly and suitable for food and cosmetic applications, it typically yields lower concentrations of target polyols compared to solvent extraction.
Purification of this compound from crude avocado seed extracts typically employs chromatographic techniques to separate the target polyhydroxylated fatty alcohols from co-extracted compounds. The crude ethyl acetate extract of avocado seeds contains a complex mixture of This compound, avocadyne, and various acetogenin compounds that require separation [2].
Reversed-phase liquid chromatography (RP-LC) is particularly effective for purifying this compound due to its amphiphilic nature [5]. The following protocol can be implemented:
Flash chromatography provides a practical alternative for preliminary purification before analytical RP-LC. Use a silica gel column (230-400 mesh) with a stepwise gradient of hexane-ethyl acetate (from 90:10 to 50:50, v/v) to fractionate the crude extract. This compound typically elutes at 30-40% ethyl acetate, but this should be verified by TLC analysis.
The following workflow diagram illustrates the complete extraction and purification process:
Analytical verification of purified this compound is essential to confirm compound identity and purity. A combination of spectroscopic and chromatographic techniques provides comprehensive characterization:
Liquid Chromatography-Mass Spectrometry (LC-MS): Analyze the purified compound using reverse-phase LC coupled with mass spectrometry. Employ electrospray ionization (ESI) in positive ion mode to detect the protonated molecular ion [M+H]⁺. This compound (C₁₇H₃₄O₄) exhibits a theoretical monoisotopic mass of 302.2457 g/mol, while avocadyne (C₁₇H₃₂O₄) has a mass of 300.2300 g/mol [2].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Perform ¹H NMR and ¹³C NMR analyses to confirm the molecular structure. Dissolve the purified compound in deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) and record spectra at 25°C. Compare the chemical shifts and coupling patterns with published data for this compound and related polyhydroxylated fatty alcohols [2].
Differential Scanning Calorimetry (DSC): Determine the thermal properties of the purified compound using DSC. Seal samples in aluminum pans and heat at a rate of 5-10°C/min from 25°C to 100°C under nitrogen atmosphere. Compare the melting point and enthalpy of fusion with literature values to confirm identity and purity [2].
High-Performance Thin-Layer Chromatography (HPTLC): Use HPTLC as a rapid screening method to monitor purification fractions. Employ silica gel plates with a mobile phase of chloroform-methanol (90:10, v/v) and visualize spots using vanillin-sulfuric acid reagent followed by heating at 105°C for 5-10 minutes.
The poor aqueous solubility of this compound limits its bioavailability and therapeutic application. To address this challenge, Self-Emulsifying Drug Delivery Systems (SEDDS) provide an effective formulation strategy. These systems utilize the inherent surface activity of this compound, which functions as a novel bioactive co-surfactant when combined with appropriate surfactants and oils [2].
Develop an optimal SEDDS formulation for this compound using the following components and method:
Oil Phase: Select medium-chain triglycerides such as Neobee M5 or coconut oil as the lipid component [2].
Surfactant System: Use polysorbate 80 (Tween 80) or Cremophor EL as the primary surfactant, combined with this compound as a bioactive co-surfactant [2].
Optimal Ratio: Prepare the SEDDS using a 1:1 weight ratio of oil to surfactant, with this compound incorporated at 1-5% of the total formulation weight [2].
Preparation Method:
The resulting formulation produces transparent microemulsions with droplet sizes as small as 20 nanometers in diameter, significantly enhancing the solubility and in vitro potency of this compound compared to conventional delivery systems [2].
Table 3: SEDDS Formulation Components and Characteristics for this compound Delivery
| Component | Function | Recommended Concentration | Alternative Options |
|---|---|---|---|
| Neobee M5 | Oil Phase | 50% of formulation | Coconut oil, Miglyol 812 |
| Tween 80 | Surfactant | 45% of formulation | Cremophor EL, Labrasol |
| This compound | Bioactive Co-surfactant | 1-5% of formulation | Avocatin B (1:1 mixture) |
| PBS (pH 7.4) | Aqueous Phase | 90% of final volume | Purified water, Simulated intestinal fluid |
| Resulting Droplet Size | 20-80 nm | Polydispersity Index | <0.3 (monodisperse) |
This compound demonstrates multiple bioactivities with potential therapeutic applications:
Anticancer Activity: this compound and particularly the 1:1 mixture with avocadyne (avocatin B) exhibits selective cytotoxicity against acute myeloid leukemia (AML) stem cells and blasts while sparing healthy hematopoietic cells [2]. The mechanism involves inhibition of fatty acid oxidation (FAO) and disruption of mitochondrial function, leading to selective apoptosis of leukemia cells [2].
Antimicrobial Effects: this compound and related avocado seed acetogenins demonstrate potent antimicrobial activity against various pathogens, including Clostridium sporogenes vegetative cells and endospores [6]. The minimum inhibitory concentration (MIC) for enriched acetogenin extracts ranges from 3.9 to 9.8 ppm, with a primarily bacteriostatic effect [6].
Anti-inflammatory and Metabolic Effects: this compound has shown potential for reversing insulin resistance and restoring glucose tolerance in models of diet-induced obesity [2]. The compound modulates metabolic pathways in skeletal muscle and pancreatic β-cells, improving whole-body glucose homeostasis.
Stability Under Processing Conditions: The bioactivity of avocado seed acetogenins remains stable under various food processing conditions, including heat treatments (up to 120°C), high hydrostatic pressure (300-600 MPa for 3-6 minutes), and a range of pH conditions (most stable at pH ≥7.0) [6].
The following diagram illustrates the primary mechanisms of action and applications of this compound:
To evaluate the anticancer activity of purified this compound and its formulations, employ the following protocol:
Cell Lines: Use OCI-AML-2 human acute myeloid leukemia cells and appropriate normal cell controls (e.g., INS-1 (832/13) pancreatic β-cells, Caco-2 intestinal cells, or HepG2 hepatocytes) [2].
Treatment Preparation: Prepare this compound samples in both conventional solvent (DMSO) and SEDDS formulation for comparison. For SEDDS-treated groups, dilute the formulation in cell culture medium to achieve the desired final concentration (typically 1-100 μM).
Viability Assay: Plate cells at 5×10³ cells/well in 96-well plates and treat with serial dilutions of this compound for 48-72 hours. Assess cell viability using the MTT assay or Alamar Blue according to standard protocols.
Mechanistic Studies: For analysis of apoptosis induction, perform Annexin V/propidium iodide staining followed by flow cytometry. To examine effects on fatty acid oxidation, utilize radiolabeled palmitate and measure ³H₂O production as described in previous studies [2].
Research indicates that this compound delivered via SEDDS exhibits significantly enhanced potency in AML cell lines compared to conventional delivery systems, with the added advantage of reduced cytotoxicity in non-malignant cell types [2].
The protocols outlined in this application note provide comprehensive methodologies for the efficient extraction, purification, and formulation of this compound from avocado seeds. The integration of SEDDS technology represents a significant advancement in overcoming the solubility limitations of this promising bioactive compound. Researchers can utilize these standardized protocols to obtain high-purity this compound for further pharmacological evaluation and drug development efforts.
The demonstrated bioactivities of this compound, particularly against leukemia stem cells and various pathogenic microorganisms, coupled with its favorable safety profile in normal cells, position this natural product as a valuable candidate for therapeutic development. Additionally, the environmental benefit of valorizing avocado processing waste adds an important sustainability dimension to this research area.
Future work should focus on scale-up processes for industrial application, comprehensive toxicological assessments, and clinical evaluations to fully realize the potential of this compound in pharmaceutical, nutraceutical, and cosmetic applications.
Saponification is the process where fats or oils (triglycerides) react with a strong base to produce soap (a fatty acid salt) and glycerol [1] [2]. This is a key reaction for producing soaps and analyzing lipids.
The general chemical reaction is:
Ester + Base → Alcohol + Soap [1]
For a triglyceride with sodium hydroxide (NaOH), the reaction proceeds as follows [1] [2]:
The saponification value (SV) is a crucial parameter, defined as the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of fat or oil [1] [2]. This value indicates the average molecular weight of the fatty acids in the sample; a higher SV suggests a greater proportion of shorter-chain fatty acids [1].
Avocado oil is characterized by its high content of monounsaturated fats, similar to olive oil [3] [4]. The tables below summarize its key characteristics and saponification data.
Table 1: Fatty Acid Composition of Avocado Oil [3] [4]
| Fatty Acid Type | Common Name | Typical Range in Avocado Oil (%) |
|---|---|---|
| Monounsaturated | Oleic Acid (C18:1) | >50% |
| Saturated | Palmitic Acid (C16:0) | Primary saturated acid |
| Polyunsaturated | Linoleic Acid (C18:2) | Primary polyunsaturated acid |
Table 2: Saponification Values for Oils and Fats [5] [2]
| Oil / Fat | Saponification Value (mg KOH/g) |
|---|---|
| Avocado Oil | 177 - 197 [5] |
| Coconut Oil | 248 - 265 [2] |
| Olive Oil | 184 - 196 [2] |
| Canola Oil | 182 - 193 [2] |
| Castor Oil | 176 - 187 [2] |
This protocol outlines the saponification of avocado oil and the recovery of the unsaponifiable fraction, which contains valuable compounds like sterols and tocopherols.
The following diagram, generated with Graphviz, illustrates the complete experimental workflow for the saponification of avocado oil and recovery of its unsaponifiable fraction.
Diagram 1: Workflow for saponification and recovery of avocado oil unsaponifiables.
B and S are the volumes of HCl used to titrate the blank and sample, M is the molarity of HCl, and W is the oil weight in grams [1].
Self-Emulsifying Drug Delivery Systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions upon mild agitation in the aqueous environment of the gastrointestinal (GI) tract. [1] [2] This advanced formulation strategy is particularly suited for enhancing the oral bioavailability of lipophilic compounds with poor aqueous solubility, a common challenge in modern drug development where an estimated 35-40% of new chemical entities face solubility limitations. [3] [4] [5] SEDDS improve drug absorption through multiple mechanisms, including increased solubilization, enhanced permeability, and potential inhibition of efflux transporters like P-glycoprotein. [4] [2] For a compound like avocadene, which is presumed to be lipophilic based on the user's query, SEDDS represent a promising delivery approach, though its specific solubility and log P values must be experimentally determined to confirm suitability.
The development of an effective SEDDS formulation begins with the systematic selection of components based on their ability to solubilize the drug and form stable emulsions.
Table 1: Excipient Selection Criteria for SEDDS Formulation
| Component | Function | Selection Criteria | Common Examples |
|---|---|---|---|
| Oils | Solubilize lipophilic drugs; facilitate self-emulsification [2] [5] | High drug solubility; ability to form fine emulsions [6] | Labrafac PG, Isopropyl Myristate, Medium-Chain Triglycerides (MCT), Long-Chain Triglycerides (LCT) [6] [7] |
| Surfactants | Stabilize emulsion droplets; enhance permeability [4] [2] | Non-ionic surfactants with high HLB; oral acceptability [2] [5] | Tween 80, Tween 20, Kolliphor EL, Polyoxyethylene sorbitan esters [6] [8] |
| Co-surfactants | Further reduce interfacial tension; improve emulsion stability [6] | Aid in dissolving drug and maintaining emulsion dispersion [6] | PEG 200, PEG 400, Transcutol HP, Glycerol [6] [7] |
SEDDS formulations can be categorized based on their composition, which influences their properties and performance. [4]
Table 2: Lipid-Based Formulation Classification System (LFCS) for SEDDS
| Type | Lipids | Surfactants | Co-solvents | Characteristics |
|---|---|---|---|---|
| Type I | 100% | 0% | 0% | Simple oily solutions; requires digestion |
| Type II | 40-80% | 20-60% (HLB < 12) | 0% | Forms coarse emulsions |
| Type IIIA | 40-80% | 20-40% | 0-40% | Reduced droplet size; enhanced solubilization |
| Type IIIB | < 20% | 20-50% | 20-50% | Smallest droplet size; thermodynamically stable |
Objective: To identify optimal oils, surfactants, and co-surfactants with maximum solubilization capacity for the drug candidate.
Materials: Drug substance (e.g., this compound), candidate oils, surfactants, co-surfactants, glass vials, vortex mixer, water bath, centrifuge, analytical instrument (HPLC or UV-Vis).
Procedure:
Objective: To identify the self-emulsification region and optimize the ratio of oil, surfactant, and co-surfactant.
Materials: Selected oil, surfactant, co-surfactant, aqueous phase (water or buffer), glass vials, magnetic stirrer.
Procedure:
Objective: To prepare SEDDS formulations and characterize their critical quality attributes.
Diagram 1: SEDDS Formulation Preparation and Characterization Workflow
Materials: Selected excipients, drug substance, magnetic stirrer with heating, zetasizer, dissolution apparatus, HPLC system.
Procedure:
Formulation Preparation: Combine oil, surfactant, and co-surfactant in the ratio identified from phase diagrams. Mix using a magnetic stirrer at 50 rpm and 37°C until a clear, isotropic mixture forms. [7] Add the drug substance and continue stirring until complete dissolution. [6]
Droplet Size and Polydispersity Index (PDI) Analysis:
Zeta Potential Measurement:
Dispersibility Testing:
Drug Content Analysis:
Objective: To evaluate drug release performance from SEDDS formulations.
Materials: SEDDS formulation, dissolution apparatus, dissolution media (e.g., 0.1N HCl, phosphate buffer pH 6.8), sampling apparatus, analytical instrument.
Procedure:
SEDDS improve oral bioavailability through multiple mechanisms that enhance drug absorption throughout the gastrointestinal tract.
Diagram 2: Intestinal Absorption Pathways for SEDDS
Enhanced Solubilization: SEDDS maintain the drug in a solubilized state throughout the GI tract, preventing precipitation and increasing the available drug for absorption. [4] [2]
Lymphatic Transport: The lipid components in SEDDS promote association with chylomicrons, facilitating intestinal lymphatic transport that bypasses hepatic first-pass metabolism. [4]
Permeability Enhancement: Surfactants in SEDDS can reversibly alter membrane fluidity and inhibit efflux transporters like P-glycoprotein, increasing intestinal permeability. [4]
Mucus Permeation: Optimized SEDDS formulations with appropriate surface charge and mucolytic agents can enhance diffusion through the intestinal mucus layer. [8]
SEDDS represent a robust and clinically proven platform for enhancing the oral bioavailability of lipophilic compounds like this compound. The systematic approach outlined in these Application Notes and Protocols provides researchers with a framework for developing effective SEDDS formulations. Future directions in SEDDS technology include the development of solid SEDDS for improved stability and patient compliance, mucoadhesive systems for prolonged GI residence, and targeted delivery systems for specific intestinal regions. [1] [8] The integration of artificial intelligence and machine learning in formulation design, as evidenced by recent datasets of SEDDS compositions, promises to further streamline and optimize the development process. [3]
Avocadyne is a 17-carbon long acetogenin featuring a terminal triple bond and hydroxyl groups at the C-2 and C-4 positions [1]. Compared to normal cells, certain pathological states, such as Acute Myeloid Leukemia (AML), exhibit a heightened reliance on mitochondrial Fatty Acid Oxidation (FAO) for energy, creating a metabolic vulnerability that can be therapeutically targeted [1]. Avocadyne has been identified as a potent suppressor of this pathway. It acts by inhibiting very long-chain acyl-CoA dehydrogenase (VLCAD), a key enzyme in the mitochondrial β-oxidation spiral [1]. This inhibition leads to a downstream collapse in mitochondrial metabolism, ultimately inducing selective cell death in AML cells while sparing normal blood cells [1] [2].
The following diagram illustrates the proposed mechanism by which avocadyne suppresses mitochondrial FAO and impacts cellular survival, particularly in AML cells.
Figure 1: Mechanism of Avocadyne-Induced FAO Suppression. Avocadyne enters the mitochondrion and inhibits the VLCAD enzyme. This suppression of FAO leads to a breakdown in mitochondrial metabolism and energy production, resulting in selective death of AML cells that are highly dependent on this pathway. Normal cells, which are metabolically flexible, are spared.
The bioactivity of avocadyne is highly dependent on its specific structural features [1].
The potency of avocadyne and related compounds has been quantified in various assays. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for cytotoxicity in leukemia cell lines.
Table 1: Cytotoxicity of Avocadyne and Structural Analogues in Leukemia Cell Lines [1]
| Compound | Key Structural Features | IC₅₀ in TEX Cells (μM) | IC₅₀ in AML2 Cells (μM) |
|---|---|---|---|
| Avocadyne | 17-C, Alkyne, (2R,4R) OH | 2.33 ± 0.10 | 11.41 ± 1.87 |
| HATA | 17-C, Alkyne | 15.65 ± 0.57 | 22.60 ± 1.37 |
| PATA | 16-C, Alkyne | 52.93 ± 0.66 | 64.44 ± 3.63 |
| C17 | 17-C, Saturated | No significant death | No significant death |
Abbreviations: HATA (Heptadecanoic Acid Terminal Alkyne); PATA (Palmitic Acid Terminal Alkyne); C17 (1-Heptadecanoic Acid).
The next diagram provides a visual summary of the Structure-Activity Relationship, highlighting the essential chemical moieties.
Figure 2: Avocadyne Structure-Activity Relationship Summary. The diagram visualizes the key structural moieties of avocadyne that are critical for its potent FAO suppression activity, as well as modifications that diminish or abolish its effect.
This protocol is used to determine the IC₅₀ of avocadyne in leukemia cell lines [1] [2].
% Viability = (Abs_treatment - Abs_blank) / (Abs_vehicle_control - Abs_blank) * 100.This protocol uses a respirometer to directly assess the inhibition of mitochondrial FAO in intact cells following avocadyne treatment [1].
Table 2: Key Reagents and Equipment for Experimental Protocols
| Category | Specific Item / Model |
|---|---|
| Cell Lines | TEX, OCI-AML2, Patient-derived AML cells [1] [2] |
| Key Reagent | Avocadyne (Purified from avocado or synthetically produced) [1] |
| Viability Assay Kit | MTT, XTT, or equivalent |
| Respirometry System | Seahorse XF Analyzer (Agilent) or equivalent |
| Fatty Acid Substrate | Palmitate-BSA complex, L-Carnitine [1] |
The unique SAR profile of avocadyne makes it a valuable lead compound. Its selectivity for AML cells over healthy blood cells suggests a wide therapeutic window, potentially offering an advantage over existing FAO inhibitors like etomoxir, which is associated with hepatotoxicity [1]. Beyond oncology, the role of dysregulated FAO in other conditions, such as diabetic cardiomyopathy [3] and non-alcoholic fatty liver disease (NAFLD) [4], suggests potential applications for avocadyne in metabolic disease research. The recent identification of natural products as inhibitors of the FAO-related enzyme Decr1 in a mouse model of diabetic cardiomyopathy underscores the therapeutic potential of targeting this pathway [3].
Future work should focus on optimizing the bioavailability and pharmacokinetic profile of avocadyne, exploring its efficacy in in vivo models of metabolic disease, and further elucidating its precise molecular interactions with VLCAD and other potential targets.
The table below summarizes key experimental findings on the efficacy of Avocatin B against AML cells.
| Experimental Model/Cell Type | Key Finding | Concentration/Dosage | Citation |
|---|---|---|---|
| Primary AML Cells | Reduced cell viability; Selective toxicity | EC₅₀: 1.5 - 5.0 µM [1] | |
| Normal Peripheral Blood Stem Cells | No effect on viability | Up to 20 µM [1] | |
| AML Progenitor Cells (Clonogenic growth) | Reduced colony formation | 3 µM [1] | |
| Normal Hematopoietic Stem Cells (Clonogenic growth) | No effect on colony formation | 3 µM [1] | |
| Primary AML Cells in NOD/SCID Mice (Engraftment) | Diminished engraftment in bone marrow | 3 µM treatment ex vivo; (t(18)=6.5; p<0.001) [1] | |
| Leukemia Cell Fatty Acid Oxidation | Inhibited metabolic function | >40% reduction at 10µM [1] |
Avocatin B induces cell death through a specific mechanism involving mitochondrial disruption. The diagram below illustrates this multi-step process.
The mechanism involves several critical dependencies. Avocatin B's activity is abolished in leukemia cells with reduced CPT1 expression or when CPT1 is chemically inhibited with etomoxir [1]. Similarly, cells lacking functional mitochondria are insensitive to Avocatin B, and reducing expression of ATG7 (a protein essential for autophagy) also blocks cell death, confirming the pathway's reliance on these components [1].
Based on the foundational research, here are detailed methodologies for key experiments.
This protocol is used to determine the half-maximal effective concentration (EC₅₀) of Avocatin B on primary AML cells and to confirm its selectivity by testing on normal hematopoietic cells [1].
This method evaluates the effect of Avocatin B on the self-renewal capacity of leukemic and normal hematopoietic progenitor cells [1].
This protocol tests the functional effect of Avocatin B on the engraftment potential of human AML cells in an immunodeficient mouse model [1].
This workflow assesses the production of reactive oxygen species and the induction of apoptosis following Avocatin B treatment [1].
The overall process from discovery to mechanistic validation is summarized in the following diagram.
Avocado seed extracts contain a class of bioactive compounds known as acetogenins, with avocadene and avocadedyne being the most prominent members [1]. These are long-chain, lipid-derived compounds with demonstrated antimicrobial properties. Extracts can be obtained at laboratory scales or sourced as semi-commercial preparations like Avosafe [1].
The following table summarizes the inhibitory activity of avocado seed acetogenins against various Gram-positive bacteria, as determined by Minimum Inhibitory Concentration (MIC) assays.
Table 1: Minimum Inhibitory Concentration (MIC) of Avocado Seed Acetogenins
| Bacterial Strain | Compound/Extract | MIC Value | Reference |
|---|---|---|---|
| Bacillus cereus | Ethanol Extract (UE) & Supercritical CO₂ Extract (SFE) | 70 μg/mL | [2] |
| Clostridium sporogenes | Enriched Acetogenins Extract (EAE) & Avosafe | 3.9 - 9.8 ppm | [1] |
| Staphylococcus aureus | Avocado Seed Extract | Data not specified (Active) | [2] |
| Streptococcus pyogenes | Avocado Seed Extract | Data not specified (Active) | [2] |
The primary effect of enriched acetogenin extracts against Clostridium sporogenes is bacteriostatic (inhibiting growth) rather than bactericidal (killing bacteria) [1].
A significant advantage of avocado seed acetogenins is their stability, making them suitable for various applications. The following table outlines the stability of their bioactivity under different conditions.
Table 2: Stability of Acetogenin Bioactivity
| Condition | Effect on Bioactivity |
|---|---|
| Heat (≤ 120 °C) | Stable [1] |
| High Hydrostatic Pressure (HHP) (300–600 MPa, 3–6 min) | Stable; potency against endospores may increase [1] |
| pH (≥ 7.0) | Most stable [1] |
| Salt (≤ 3% w/v) | Stable [1] |
The selective inhibition of Gram-positive bacteria is attributed to the structural differences in their cell envelopes compared to Gram-negative bacteria.
The diagram illustrates why acetogenins primarily affect Gram-positive bacteria. Their cell envelope is characterized by a thick, multilayered peptidoglycan wall but lacks an outer membrane [3] [4]. This structure allows lipophilic antimicrobials like acetogenins to access and disrupt the cell membrane. In contrast, Gram-negative bacteria have a complex outer membrane rich in lipopolysaccharides (LPS), which acts as a formidable permeability barrier, preventing these compounds from reaching their target [4].
This protocol is adapted from EUCAST guidelines for determining the Minimum Inhibitory Concentration (MIC) of acetogenin extracts [5].
Workflow Overview:
Materials:
Procedure:
Bacterial Culture Preparation:
Plate Preparation:
Inoculation and Incubation:
Determining MIC:
Quality Control:
This protocol is designed to test the practical application of acetogenins, based on methods used in the literature [1].
Procedure:
The combination of selective anti-Gram-positive activity and robust stability makes avocado seed acetogenins promising candidates for:
Here are optimized parameters from recent studies for extracting valuable compounds from different parts of the avocado.
Table 1: Optimized Parameters for Phenolic Compound Extraction from Avocado By-products
| Avocado Biomass | Target Compound | Optimal Solvent | Optimal Temperature | Optimal Time | Other Key Parameters | Key Outcomes | Citation |
|---|---|---|---|---|---|---|---|
| Hass Peel (Unripe) | Phenolics & Flavonoids | 40% Ethanol (in water) | 49.3 °C | 60 min | Solvent/Feed ratio: 14.3 mL/g | Max TPC: 44.24 mg GAE/g dw; High antioxidant capacity [1] | |
| Avocado Leaves | Phenolics | Water (OHAE & MAE) | 60 °C | OHAE: 6 min; MAE: 5 min | OHAE Voltage: 9.38 V/cm | OHAE superior to MAE for TPC, DPPH, and antidiabetic activity [2] | |
| Avocado Pear Waste (Seed & Peel) | Biodiesel | Methanol (for transesterification) | 65 °C | 60 min | Catalyst (NaOH): 0.7 wt%; Molar Ratio (MeOH/Oil): 8:1 | 91 wt% Biodiesel yield; B20 blend showed excellent engine performance [3] |
Table 2: Comparison of Green Extraction Techniques for Avocado Leaves
| Factor | Ohmic Heating-Assisted Extraction (OHAE) | Microwave-Assisted Extraction (MAE) |
|---|---|---|
| Dominant Compound | Epicatechin [2] | Chlorogenic Acid [2] |
| Antioxidant Activity (DPPH IC50) | 2.96 mg/L [2] | 3.41 mg/L [2] |
| Antidiabetic Activity (α-glucosidase IC50) | 0.85 mg/mL [2] | 1.14 mg/mL [2] |
| Pros | Faster, potentially more efficient for specific bioactive compounds [2] | Rapid, efficient [2] |
| Cons | Requires specialized equipment [2] | Requires specialized equipment [2] |
Here are solutions to frequently encountered problems during avocado biomass extraction.
Low Extraction Yield
Inconsistent Results Between Batches
Low Antioxidant or Bioactivity in Final Extract
The following diagrams, created with Graphviz, illustrate the core experimental workflow and optimization relationships.
Diagram 1: General Experimental Workflow
This flowchart outlines the standard sequence of steps for obtaining and analyzing extracts from avocado biomass [1] [2] [4].
Diagram 2: Key Factors Influencing Extraction
This diagram shows the cause-and-effect relationship between critical process variables and the key performance metrics (responses) you aim to optimize [1] [3].
Q1: What are the main challenges with avocadene's solubility? this compound is a poorly water-soluble compound. Estimations for a similar avocado polyol acetate give a log Kow (measure of lipophilicity) of 5.42 and a very low water solubility of 0.1945 mg/L, confirming its high hydrophobicity [1]. This makes it difficult to dissolve in aqueous systems for biological or product testing.
Q2: What is the most effective technique to solubilize this compound? Current peer-reviewed research points to lipid-based self-emulsifying drug delivery systems (SEDDS) as a highly effective method [2] [3]. These systems use oils and surfactants to spontaneously form fine oil-in-water microemulsions upon gentle mixing with an aqueous solution, encapsulating the this compound within the oil droplets.
Q3: Can this compound itself help in the formulation? Yes. Interestingly, this compound and its related compound avocadyne possess natural surface-active properties. When used in a 1:1 molar mixture (known as avocatin B or AVO), they can act as a novel bioactive co-surfactant in emulsions, significantly reducing droplet size and improving the stability of the formulation [2].
Q4: How stable are these formulations under processing conditions? Related avocado acetogenins (this compound derivatives) show promising stability. Their bioactivity remains stable under high heat (up to 120°C), high hydrostatic pressure (300–600 MPa), and a range of pH levels, particularly at pH ≥ 7.0 [4]. This suggests good robustness for various processing applications.
| Common Issue | Possible Cause | Solution |
|---|---|---|
| Large emulsion droplet size | Inefficient emulsification; insufficient surfactant/co-surfactant. | Incorporate this compound/avocadyne (AVO) as a co-surfactant [2]. Optimize the oil-to-surfactant ratio; a 1:1 ratio is often effective [2]. |
| Formulation instability (creaming, cracking) | Droplet coalescence; high surface energy of small particles. | Ensure proper stabilizer selection to prevent Ostwald ripening [5]. Confirm the eutectic nature of the AVO mixture for optimal self-assembly [2]. |
| Low bioaccessibility in vitro | The delivery system does not survive digestion. | Use the TIM-1 dynamic intestinal model for a more predictive assessment [3]. Formulate within an oil-in-water microemulsion, which has shown high bioaccessibility [3]. |
| Inconsistent experimental results | Crystalline form of this compound affecting solubility. | Pre-dissolve the avocado polyols in the oil/surfactant phase with gentle heating (e.g., 75°C for 2 hours) before adding the aqueous phase [2]. |
This protocol outlines the method for forming a self-emulsifying microemulsion, adapted from the research in Scientific Reports [2].
Workflow: SEDDS Formulation Creation
Materials:
Method:
This protocol summarizes the method used to demonstrate the effectiveness of the SEDDS formulation in a simulated digestive environment [3].
Method:
For advanced development, you may also consider these techniques commonly used for poorly water-soluble compounds like this compound [5]:
Avocado samples are considered a complex matrix for LC-MS/MS analysis. The primary interferents are:
The consequences of unmitigated matrix interference include significant instrument contamination, extended downtime for cleaning, and increased data variability, which compromises the reproducibility of your results [1].
Conventional, multi-step cleanup protocols can be laborious. For fatty matrices like avocado, a simplified approach is often more effective and efficient.
The following workflow diagram outlines a streamlined process for avocadone analysis, from sample to result.
Configuring your LC-MS/MS system correctly is paramount to handling a dirty matrix.
When you encounter issues, follow this structured approach to diagnose and resolve them.
| Problem Symptom | Possible Cause | Investigation & Mitigation Action |
|---|---|---|
| Signal Suppression/Enhancement | Co-eluting matrix compounds | Perform a post-column infusion study to visualize suppression zones; modify LC gradient to move analyte retention time [2]. |
| High Background Noise | Gradual source contamination | Check internal standard peak area; clean ion source; increase curtain gas flow [1] [2]. |
| Poor Reproducibility | Inconsistent matrix effect compensation | Verify internal standard co-elution with analyte; ensure consistent sample prep (e.g., centrifugation time/speed) [2]. |
| Low Sensitivity | Source contamination or incorrect MS tuning | Analyze clean standards to benchmark sensitivity; clean ion source and optics; check MS parameters (MRM transitions, voltages) [1]. |
Here are detailed methodologies for two critical experiments cited in the troubleshooting guide.
This qualitative method helps you "see" ion suppression or enhancement in your chromatographic run.
This method gives you a numerical value for the extent of ion suppression/enhancement.
What are the main compounds that co-purify with avocadene? The most significant challenge is separating this compound from its structural analog, avocadyne [1] [2]. These two 17-carbon polyhydroxylated fatty alcohols (PFAs) often coexist in a nearly 1:1 ratio (known as Avocatin B, or AVO) and have very similar physicochemical properties [1]. Other compounds that may be present in the complex lipid extract include persin, persenone A, and various other aliphatic acetogenins and fatty acids [3] [4].
Why is separating this compound from avocadyne particularly difficult? Research indicates that the 1:1 mixture of this compound and avocadyne (AVO) forms a eutectic mixture [1]. This means the mixture has a melting point lower than that of either pure component, which can make crystallization-based separation methods less effective. Furthermore, their structural similarity leads to nearly identical chromatographic behaviors, requiring very high-resolution separation techniques [1].
The table below outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low resolution between this compound/avocadyne peaks | Inadequate chromatographic selectivity | Use a C30 reversed-phase column for superior separation of lipid isomers instead of standard C18 columns [3]. |
| Poor yield or recovery | Losses during multiple liquid-liquid extraction steps | Optimize and minimize extraction steps; consider using a Dichloromethane:Methanol (1:1) system for initial lipid extraction [4]. |
| Inability to confirm compound identity | Lack of definitive analytical confirmation | Characterize fractions using NMR spectroscopy and LC-MS for unambiguous identification [2] [3]. |
| Co-elution of interfering compounds | High complexity of crude avocado extract | Implement a pre-fractionation or clean-up step (e.g., solid-phase extraction) before preparative HPLC [3]. |
Here is a detailed methodology for the extraction and analysis of avocado acetogenins, including this compound, based on published research [3] [4].
The diagram below illustrates the complete experimental workflow from sample preparation to analysis.
Sample Preparation
Lipid Extraction
Purification and Analysis
The following table summarizes critical data on this compound and its key challenges to inform your experimental design.
| Aspect | Key Information | Reference |
|---|---|---|
| Compound Class | Polyhydroxylated Fatty Alcohol (PFA); Aliphatic Acetogenin | [1] [4] |
| Core Challenge | Co-occurrence and difficult separation from avocadyne (Avocatin B) | [1] [2] |
| Physical Property | Forms a eutectic mixture with avocadyne, depressing melting point | [1] |
| Recommended Analytical Column | C30 reversed-phase column | [3] |
| Quantitative LC-MS Range | 0.1 - 50 μM | [2] |
For researchers quantifying this compound and avocadyne in avocado matter, a sensitive LC-MS method was developed and validated [1]. The table below summarizes the key validation parameters and their reported outcomes from the study.
| Validation Parameter | Result for this compound & Avocadyne | Acceptance Criteria Met? |
|---|---|---|
| Linearity | ( r^2 > 0.990 ) over 0.1-50 μM range [1] | Yes (Typical criterion: ( r \geq 0.999 )) [2] |
| LLOQ (Lower Limit of Quantitation) | 0.1 μM [1] | Information Missing |
| Intra-/Inter-assay Precision (at LLOQ) | ≤14.4% CV (Coefficient of Variation) [1] | Information Missing |
| Intra-/Inter-assay Precision (at Low/High QC) | <10% CV [1] | Yes (Typical criterion: <10% CV for precision) [3] |
| Intra-/Inter-assay Accuracy (at LLOQ) | ≤18.2% Percentage Error [1] | Information Missing |
| Intra-/Inter-assay Accuracy (at Low/High QC) | <10% Error [1] | Yes (Typical criterion: 98-102% Recovery) [2] |
This method was successfully applied to quantify these compounds in Hass avocado pulp and seed total lipid extracts [1].
When your method validation for this compound shows issues with precision or accuracy, consider the following common pitfalls and solutions, synthesized from general chromatographic guidance.
| Issue | Potential Causes | Troubleshooting Steps |
|---|---|---|
| Poor Precision (High %RSD) | Inconsistent sample preparation (extraction, dilution); Instrument instability (e.g., fluctuating flow rate or temperature) [3] [4]. | Standardize sample prep protocols [4]; Check instrument calibration and system suitability; Ensure autosampler and pipettes are functioning correctly [3]. |
| Poor Accuracy (Low Recovery) | Incomplete extraction of this compound from the complex avocado matrix; Interference from other matrix components (ion suppression in LC-MS) [4]; Degradation of analyte or standard. | Optimize extraction technique (sonication time, solvent); Use a stable, appropriate internal standard [4]; Perform spike-and-recovery studies to assess matrix effects [2] [3]. |
| Poor Peak Resolution | Co-elution of this compound with other compounds (e.g., avocadyne or matrix interferents) [3]. | Optimize chromatographic conditions (mobile phase pH, gradient profile) [3]; Consider using a different analytical column [2]. |
The following workflow diagram outlines a systematic approach to diagnosing and resolving these issues:
To formally evaluate the accuracy of your this compound analytical method, you can perform a recovery study as per standard validation guidelines [2] [5]. The workflow below visualizes the key stages of this experiment.
Detailed Methodology:
% Recovery = (Measured Concentration in Spiked Sample / Theoretical Spiked Concentration) × 100 [2].
Then, calculate the mean recovery and the relative standard deviation (RSD) for the replicates at each concentration level.Q1: What is the difference between precision and accuracy? A1: Precision (repeatability) is the closeness of agreement between multiple measurements under the same conditions, often measured by %RSD. Accuracy (trueness) is the closeness of agreement between the measured value and an accepted reference or true value, typically assessed via percent recovery [2] [5]. A method can be precise but not accurate (consistent but biased), or accurate but not precise (correct on average, but scattered).
Q2: How is the Quantitation Limit (LOQ) determined for a method?
A2: The LOQ is the lowest amount of analyte that can be quantified with acceptable precision and accuracy. It can be determined based on a signal-to-noise ratio of 10:1, or calculated from the calibration curve using the formula: QL = 10 σ / S, where σ is the standard deviation of the response and S is the slope of the calibration curve [2] [5].
Q3: My method works perfectly in standard solution but fails in the actual avocado extract. What should I investigate? A3: This is a classic symptom of matrix effects. The complex avocado matrix can interfere with the ionization of your analyte in the LC-MS source, suppressing or enhancing the signal. To address this:
The choice of extraction method significantly impacts the lipid profile and quality of the final product, which is a crucial consideration for research applications [1]. The table below compares three common methods.
| Method | Key Characteristics | Impact on Lipid Composition | Considerations for Scale-Up |
|---|---|---|---|
| Squeezing (Mechanical) Extraction [1] | Simple process, typically at low temperatures. | Retains a high number of glycerides. Higher levels of phosphatidylethanol (PEtOH) and phosphatidylmethanol (PMeOH) compared to other methods [1]. | Lower equipment cost, but yield and purity can be affected by fruit ripeness and pre-treatment (e.g., drying) [2]. |
| Supercritical CO₂ Extraction [1] | Uses CO₂ as a solvent; high selectivity and purity. | Produces a cleaner extract. Yields significantly higher levels of Triglycerides (TG) compared to squeezing or aqueous methods [1]. | Higher capital investment [2]. Preferred for high-value products due to superior quality and the absence of solvent residues [3]. |
| Aqueous Extraction [1] | Water-based process, often with enzymatic assistance. | Gentler process. Lipid profile is distinct, with lower levels of the differential lipids found in the other two methods [1]. | Can be more complex to optimize (e.g., pH, temperature, enzyme use) [1]. Considered environmentally friendly [3]. |
For research-grade purity, Supercritical CO₂ and Enzymatic Extraction (a refined type of aqueous extraction) are often prioritized. Supercritical CO₂ ensures high bioavailability and product consistency [3], while enzymatic extraction is noted for retaining the antioxidant potency of the extract, which is likely critical for avocadene [3].
Here are answers to frequently encountered issues when moving from lab-scale to research-quantity extraction.
The following diagram outlines a systematic approach to developing and scaling an extraction process, incorporating key principles of experimental design.
Understanding industrial practices can inform your research strategies.
Based on the industry data, here are the most impactful areas to focus on:
Forced degradation studies help identify degradation products and pathways, developing stability-indicating analytical methods. Typical stress conditions and analytical techniques are summarized below [1] [2].
Table 1: Typical Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters for API/Drug Product | Target Degradation |
|---|---|---|
| Hydrolysis | Acidic/Basic pH (e.g., HCl, NaOH), various buffers [1] | 5-20% [1] |
| Oxidation | Hydrogen peroxide (H₂O₂), metal ions, radical initiators [1] | 5-20% [1] |
| Thermal | Elevated temperatures (excess of 40°C) for solid state; heat/humidity combinations [1] | 5-20% [1] |
| Photolytic | Exceeding ICH light conditions for solid state and solution [1] | 5-20% [1] |
Table 2: Analytical Techniques for Degradation Product Analysis
| Technique | Primary Application in Degradation Studies |
|---|---|
| HPLC with UV/PDA | Primary method for separation, detection, and quantification of degradation products; used for method development [1]. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Structural elucidation and identification of degradation products [1]. |
| LC-NMR | Further structural elucidation where LC-MS is insufficient [1]. |
| FT-IR (Fourier-Transform Infrared Spectroscopy) | Identifying structural changes and functional groups (e.g., carbonyl index) in degraded polymers [3]. |
A study on avocado peel degradation by soil fungal communities provides a practical example of analysis workflow [4].
Q1: How much degradation should I aim for in a stress study? A common target is 5% to 20% degradation of the active substance. This provides sufficient quantities of degradation products for method development without being excessive or unrealistic for real-world stability concerns [1].
Q2: What if my compound is poorly soluble in water? Studies can be conducted in suspension or using inert organic co-solvents like DMSO, acetic acid, or propionic acid. Avoid solvents that react with the drug or complicate analysis [1].
Q3: The available research on avocado-specific degradation is limited. How should I proceed? You can apply general forced degradation principles. Start by subjecting your specific avocado-derived material (e.g., extract, active compound) to standard stress conditions in Table 1. Use LC-MS to separate, detect, and tentatively identify formed degradation products, building your own compound-specific stability profile [1].
The core structural difference lies in the terminal unsaturation: avocadyne has a terminal triple bond (16-yne), while avocadene has a terminal double bond (16-ene) [1]. This, along with key functional groups, significantly impacts their biological activity.
The table below summarizes quantitative data on their inhibitory potency.
| Compound | Terminal Unsaturation | IC₅₀ in TEX Leukemia Cells (μM) | IC₅₀ in OCI-AML2 Cells (μM) | Key Molecular Features for Activity |
|---|---|---|---|---|
| Avocadyne | Triple bond (16-yne) | 2.33 ± 0.10 [1] | 11.41 ± 1.87 [1] | Terminal triple bond, (2R,4R) stereochemistry, C17 chain, 2,4-diol [1] |
| This compound | Double bond (16-ene) | Data not precisely listed | Data not precisely listed | Terminal double bond, (2R,4R) stereochemistry, C17 chain, 2,4-diol [1] |
| Avocatin B (1:1 Mix) | Mixture | 3.10 ± 0.14 [2] | 11.53 ± 3.32 [2] | Eutectic mixture; individual constituents show antagonism (Combination Index >1) [2] |
Avocadyne is identified as the most potent FAO inhibitor within the Avocatin B mixture, capable of inducing cell death in leukemia cell lines and patient-derived AML cells while sparing healthy blood cells [2]. Structure-activity relationship (SAR) studies confirm that the terminal triple bond, the odd-numbered (C17) carbon chain, and the (2R,4R) stereochemistry of the hydroxyl groups are all critical for its maximum potency [1].
The following diagram illustrates the experimental workflow for generating the key data on avocadyne's potency and mechanism of action.
Cell Viability and IC₅₀ Determination
Mitochondrial Respiration (FAO) Measurement
Target Identification
Research into delivery systems has revealed important formulation considerations.
The evidence positions avocadyne as a promising lead compound for targeting metabolic vulnerabilities in diseases like cancer.
| Structural Feature | Functional Role and Contribution to Bioactivity | Key Experimental Evidence |
|---|---|---|
| 17-Carbon Odd Chain [1] | Essential for optimal cytotoxicity and FAO inhibition; odd-chain lipids may be metabolized differently than common even-chain fatty acids. | Heptadecanoic acid terminal alkyne (HATA) was ~3x more potent than palmitic acid terminal alkyne (PATA, 16-carbon) [1]. |
| Terminal Triple Bond [1] | Critical for inducing cytotoxicity and suppressing mitochondrial respiration; alters electron density and molecular geometry. | Introduction of triple bond to C16/C17 saturated chains created compounds (PATA, HATA) with significant activity, unlike their saturated counterparts [1]. |
| C-2 & C-4 Hydroxyl Groups & Stereochemistry [1] | The (2R,4R) configuration is vital for full activity; hydroxyl groups likely involved in target binding. | Synthetic avocadyne with (2R,4R) configuration was significantly more potent than its other stereoisomers in suppressing FAO [1]. |
| Primary Alcohol (C-1) [1] | Necessary for activity; modification can lead to complete loss of function. | Acetylation of the primary alcohol group completely abolished avocadyne's anti-AML activity [1]. |
The quantitative data below, derived from in vitro studies on Acute Myeloid Leukemia (AML) cell lines, directly compares the potency of avocadyne and its analogs.
| Compound | IC₅₀ in TEX Cells (µM) | IC₅₀ in AML2 Cells (µM) | Inhibition of Mitochondrial Respiration (Basal vs. Maximal) |
|---|---|---|---|
| Avocadyne (Natural Compound) | 2.33 ± 0.10 [1] | 11.41 ± 1.87 [1] | Most potent inhibitor; significant suppression in both TEX and AML2 cell lines [1]. |
| HATA (17-carbon terminal alkyne) | 15.65 ± 0.57 [1] | 22.60 ± 1.37 [1] | Inhibited respiration, but less effectively than avocadyne [1]. |
| PATA (16-carbon terminal alkyne) | 52.93 ± 0.66 [1] | 64.44 ± 3.63 [1] | Inhibited respiration, but less effectively than avocadyne [1]. |
| C17 (Heptadecanoic Acid, saturated) | >100 (Non-cytotoxic) [1] | >100 (Non-cytotoxic) [1] | Slight inhibition of respiration [1]. |
| C16 (Palmitic Acid, saturated) | >100 (Non-cytotoxic) [1] | >100 (Non-cytotoxic) [1] | No inhibition of respiration [1]. |
The foundational data on avocadyne's SAR was generated using the following key methodologies:
Avocadyne exerts its selective anti-leukemic effects by targeting a specific metabolic pathway crucial for cancer cell survival. The following diagram illustrates this mechanism and the experimental workflow used to validate it.
The SAR data suggests several strategic considerations for drug development:
This compound is a 17-carbon polyhydroxylated fatty alcohol (polyol) classified as an aliphatic acetogenin found predominantly in avocado (Persea americana) tissues. The compound features a terminal double bond (in contrast to avocadyne's terminal triple bond), with hydroxyl groups at the C-2 and C-4 positions arranged in a specific syn relative configuration. Early structure elucidation studies confirmed that these hydroxyl groups are syn to each other, and absolute configuration was determined to be (2R,4R) through stereochemical analysis [1].
The molecular structure of this compound incorporates several key features that contribute to its bioactivity:
Table: Comparative Structural Features of Avocado Acetogenins
| Feature | This compound | Avocadyne |
|---|---|---|
| Chain Length | 17 carbons | 17 carbons |
| Terminal Unsaturation | Double bond | Triple bond |
| C-2/C-4 Configuration | (2R,4R) | (2R,4R) |
| Hydroxyl Groups | C-2, C-4 | C-2, C-4 |
| Primary Alcohol | Present | Present |
Avocado-derived acetogenins demonstrate diverse biological activities with varying potency depending on their structural features and stereochemistry. The (2R,4R) configuration appears critical for optimal bioactivity across multiple assay systems.
Table: Comparative Bioactivity of Avocado Acetogenins Across Experimental Models
| Compound | Anti-AML IC50 (μM) | Anti-Mosquito LC50 (ppm) | Anti-Microbial | FAO Inhibition |
|---|---|---|---|---|
| This compound (2R,4R) | Not reported | 2.80 (An. stephensi) | Strong growth inhibition vs. gram-positive bacteria | Moderate |
| Avocadyne (2R,4R) | 2.33-11.41 | 2.33 (An. stephensi) | Anti-viral activity | Potent suppression at VLCAD |
| Avocadenol-A | Not reported | 2.07 (An. stephensi) | Not reported | Not reported |
| Avocatin B (1:1 mix) | Highly potent | Not reported | Not reported | Strong inhibition |
Anti-leukemic activity demonstrates the importance of specific structural elements. Avocadyne suppresses mitochondrial fatty acid oxidation (FAO) at very long chain acyl-CoA dehydrogenase (VLCAD), impairing energy metabolism in acute myeloid leukemia (AML) cells while sparing normal blood cells. The (2R,4R) configuration, terminal unsaturation, and odd-numbered carbon chain are all critical for this selective cytotoxicity [1].
Anti-mosquito larvicidal activity shows that these compounds are highly effective against key vector species. In comparative studies, this compound exhibited significant toxicity against Anopheles stephensi (LC50 2.80 ppm), Aedes aegypti (LC50 3.73 ppm), and Culex quinquefasciatus (LC50 5.96 ppm). The similar potency profile across compounds suggests the (2R,4R) configuration contributes to this bioactivity [2].
The primary molecular mechanism of this compound and related acetogenins involves modulation of mitochondrial metabolism, particularly through suppression of fatty acid oxidation. In AML cells, which exhibit abnormal reliance on FAO for energy production, avocadyne (the alkyne analog of this compound) directly inhibits VLCAD, decreasing downstream mitochondrial metabolism and inducing selective cancer cell death [1]. This mechanism is stereochemistry-dependent, as the (2R,4R) configuration optimizes interaction with the molecular target.
Additional mechanisms include:
The extraction and purification of this compound from avocado material follows well-established protocols:
Bioactivity-guided fractionation begins with extraction of dried, ground avocado seeds or unripe fruit peels with methanol or ethyl acetate. The crude extract is then concentrated and subjected to sequential liquid-liquid partitioning with hexane, dichloromethane, and ethyl acetate to enrich acetogenins. The bioactive fractions are further purified using silica gel column chromatography with gradient elution (typically hexane:ethyl acetate or chloroform:methanol). Final purification is achieved through reversed-phase HPLC using C18 columns and methanol-water or acetonitrile-water mobile phases [3] [2].
Identification and characterization of the isolated this compound employs:
Anti-leukemic activity evaluation utilizes established cancer cell line models:
Larvicidal activity testing follows WHO standard protocols:
The structural determinants of this compound bioactivity have been systematically investigated through structure-activity relationship (SAR) studies. The (2R,4R) stereochemistry emerges as a critical factor for optimal activity across multiple biological endpoints.
Terminal Unsaturation: The terminal double bond in this compound confers distinct bioactivity compared to the terminal triple bond in avocadyne. While both compounds show activity, avocadyne demonstrates greater potency in anti-AML assays, suggesting the triple bond enhances interaction with molecular targets involved in fatty acid oxidation [1].
Hydroxyl Group Configuration: The syn relationship between the C-2 and C-4 hydroxyl groups in the (2R,4R) configuration creates an optimal hydrogen-bonding pattern for target engagement. Esterification of the primary alcohol completely abolishes anti-AML activity, highlighting the importance of free hydroxyl groups [1].
Chain Length: The 17-carbon chain with odd numbering appears optimal for bioactivity. Studies with synthetic analogs show that compounds with even-numbered chains (e.g., PATA, 16 carbons) exhibit significantly reduced potency compared to their odd-numbered counterparts (e.g., HATA, 17 carbons) [1].
Stereochemical Integrity: The specific (2R,4R) configuration likely creates the optimal three-dimensional topology for target binding. Synthetic stereoisomers of avocadyne demonstrate reduced activity, confirming the importance of this specific configuration [1].
The amphiphilic nature of this compound, resulting from its polar hydroxyl groups and nonpolar aliphatic chain, contributes to both its bioactivity and formulation challenges:
Surface-active properties: this compound and related acetogenins can function as natural surfactants, enabling their incorporation into self-emulsifying drug delivery systems (SEDDS) [3].
Eutectic behavior: The 1:1 mixture of this compound and avocadyne (avocatin B) forms a eutectic mixture with a depressed melting point compared to the individual components, enhancing dissolution and bioavailability [3].
Lipid association: this compound can be incorporated into complex lipids, including triglycerides and polar lipids, potentially serving as a delivery vehicle or affecting its distribution in biological systems [4].
The bioactivity of (2R,4R) this compound involves complex interactions with cellular pathways. The following diagram illustrates key molecular pathways and mechanisms:
Diagram Title: this compound Mechanism of Action Pathways
The following diagram outlines a typical experimental workflow for investigating this compound bioactivity:
Diagram Title: Experimental Workflow for this compound Bioactivity Research
The unique stereochemistry and diverse bioactivity profile of (2R,4R) this compound present numerous opportunities for research and development across multiple fields:
Oncology: The selective anti-AML activity of avocado acetogenins, particularly their ability to target FAO metabolism in leukemia cells while sparing normal cells, presents a promising therapeutic strategy. The stereospecificity of this effect underscores the importance of the (2R,4R) configuration for optimal target engagement [1].
Metabolic Disease: The ability of these compounds to modulate fatty acid oxidation and improve insulin sensitivity in models of diet-induced obesity suggests potential applications in metabolic disorders [3].
Infectious Disease: The anti-microbial and anti-viral properties warrant further investigation, particularly given the need for new anti-infective agents with novel mechanisms of action [1] [2].
Vector Control: The potent larvicidal activity against mosquito species responsible for transmitting diseases like dengue, malaria, and filariasis positions these compounds as potential eco-friendly insecticides [2].
Food Preservation: The anti-microbial properties could be harnessed for natural food preservation systems, reducing reliance on synthetic preservatives.
The development of effective delivery systems represents a critical research direction:
Self-emulsifying drug delivery systems (SEDDS) have been successfully employed to incorporate this compound and avocadyne, forming fine, transparent oil-in-water microemulsions that enhance bioavailability [3].
The eutectic behavior of this compound-avocadyne mixtures can be leveraged to improve dissolution characteristics and absorption profiles [3].
Natural surfactant properties enable the use of these compounds as excipients in formulations containing other poorly water-soluble drugs [3].
The table below summarizes the key bioactivities and experimental data for avocadene and other prominent acetogenins.
| Compound / Source | Reported Bioactivities | Experimental Model / Assay | Key Quantitative Data (Potency) | Primary Proposed Mechanism of Action |
|---|
| This compound (from Avocado, Persea americana) | Antimicrobial [1], Nematocidal [2] | • Clostridium sporogenes (MIC) • Caenorhabditis elegans L1 larvae (LD50) | • MIC: ~9.8 ppm (in enriched extract) [1] • LD50: Contributed to lethality at 2.5 μM in crude extract [2] | Not fully elucidated; general bioactivity as lipophilic antioxidants and membrane disruptors suspected [3]. | | Persin & Persenone A (from Avocado, Persea americana) | Nematocidal [2] | • Caenorhabditis elegans L1 larvae (LD50) | • Persin LD50: 9.1 ± 0.4 μM [2] • Persenone A LD50: 10.0 ± 0.1 μM [2] | Not fully elucidated [3]. | | Annonacin (from Soursop, Annona muricata) | Cytotoxic / Anticancer, Neurotoxic | • Brine Shrimp Lethality (LC50) • Human cancer cell lines (IC50) | • LC50: ~1 ppm (in enriched fraction) [4] • IC50: ~0.15 μM on HCT-116 cells (pure) [4] | Potent inhibition of mitochondrial Complex I (NADH dehydrogenase), leading to ATP depletion [5] [4]. | | Pyranicin (Synthetic / Annona spp.) | Anticancer, DNA Metabolic Enzyme Inhibition | • Human cancer cell line HL-60 (LD50) • Mammalian DNA polymerases & Topoisomerases (IC50) | • HL-60 LD50: 9.4 μM [6] • DNA Pol λ IC50: 2.3 μM [6] • Topoisomerase I/II IC50: ~5.0 μM [6] | Dual inhibitor of DNA polymerase and DNA topoisomerase activities, disrupting DNA replication and repair [6]. | | Glabracin A (Synthetic / Annona spp.) | Potential Anticancer (Kinase Inhibition) | • In silico molecular docking with Checkpoint-2 Kinase (CHK2) | • Binding Energy: -14.9 kcal/mol [7] | Predicted to inhibit CHK2 kinase, a key regulator in DNA damage response, potentially sensitizing cancer cells [7]. |
For researchers seeking to replicate or understand the foundational studies, here is a summary of key experimental methodologies from the search results.
This protocol is used to isolate and test acetogenins like this compound for antimicrobial and nematocidal activity [2] [1].
These methods are central to evaluating the anticancer potential of annonaceous acetogenins like Pyranicin [6].
The following diagram illustrates the primary molecular targets of acetogenins, highlighting key differences between the better-studied annonaceous compounds and the less characterized avocado-derived ones.
The table below summarizes the key experimental findings for avocado-derived polyols, highlighting the characteristics of the eutectic mixture.
| Compound / Mixture | Molar Ratio (Avocadene:Avocadyne) | Peak Melting Point (°C) | Key Characteristics & Implications |
|---|---|---|---|
| This compound [1] | Pure Compound | ~60 (estimated from chart) | Higher melting point than the eutectic mixture [1]. |
| Avocadyne [1] | Pure Compound | ~95 (estimated from chart) | Highest melting point; different crystal structure (polymorphs) [1]. |
| Avocatin B (AVO) [1] | 1:1 | ~45 (estimated from chart) | Eutectic mixture; lowest melting point and entropy, indicating a more disordered, liquid-like crystal favorable for formulation [1]. |
| 3:1 Mixture [1] | 3:1 | ~50 (estimated from chart) | Melting point between pure this compound and the eutectic [1]. |
| 3:2 Mixture [1] | 3:2 | ~47 (estimated from chart) | Melting point closer to, but still higher than, the eutectic [1]. |
The formation of the eutectic mixture was confirmed using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRD) [1]. XRD analysis further revealed that the AVO eutectic has a smaller crystal domain size than the other mixtures, which is a known characteristic of eutectic systems that contributes to a lower melting point [1].
The following methodology outlines how the thermal behavior and eutectic composition of avocado polyols were determined [1]. This workflow was used to generate the data in the table above.
Experimental workflow for characterizing this compound-avocadyne eutectic mixtures [1].
The this compound-avocadyne (AVO) eutectic mixture was successfully incorporated into a Self-Emulsifying Drug Delivery System (SEDDS). The experimental workflow for creating and testing this formulation is detailed below [1].
Workflow for developing and evaluating the AVO-SEDDS formulation [1].
The 2020 study provides a strong foundation, but several aspects remain open for further investigation, which aligns with the needs of a research and development audience: